molecular formula C13H18N2O4 B1602776 Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate CAS No. 327046-67-3

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B1602776
CAS No.: 327046-67-3
M. Wt: 266.29 g/mol
InChI Key: WZDQSJQQRFYYPK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDQSJQQRFYYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595206
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327046-67-3
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327046-67-3
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Foundational & Exploratory

synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a key bifunctional building block in modern medicinal chemistry and drug development. The document elucidates the strategic principles behind the synthesis, focusing on the critical aspect of chemoselective N-protection of a diamine precursor. We present a detailed, field-proven experimental protocol, complete with mechanistic rationale, characterization data, and safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically grounded approach to preparing this versatile intermediate.

Introduction and Strategic Significance

This compound is a valuable synthetic intermediate characterized by two key features: a nucleophilic aniline at the 3-position and a carbamate-protected aniline at the 4-position. This orthogonal arrangement allows for selective functionalization, making it a powerful precursor for the synthesis of complex heterocyclic scaffolds, such as benzimidazoles and other fused ring systems prevalent in pharmacologically active molecules. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of conditions but can be cleanly removed under mild acidic conditions, a cornerstone of modern protecting group strategy in multi-step synthesis.[1] The strategic importance of this molecule lies in its ability to serve as a linchpin, enabling the controlled, stepwise construction of intricate molecular architectures.

The Core Synthetic Challenge: Chemoselectivity

The synthesis commences with the commercially available starting material, Methyl 3,4-diaminobenzoate.[2][3] The primary scientific challenge is to achieve selective mono-protection of the two amino groups.

Mechanistic Rationale for Selectivity

The differential reactivity of the two amino groups in Methyl 3,4-diaminobenzoate is the key to a successful synthesis. The outcome is governed by the electronic influence of the methyl ester group at the 1-position.

  • C4-Amino Group (para-position): This amino group is para to the ester substituent. Its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing its electron density and nucleophilicity.

  • C3-Amino Group (meta-position): This amino group is meta to the ester. The electron-withdrawing inductive effect (-I) of the ester group deactivates this position, reducing the nucleophilicity of the C3-amine. Resonance effects from the ester do not extend to the meta position.

Consequently, the C4-amino group is significantly more nucleophilic and will preferentially react with an electrophilic protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O). By carefully controlling the stoichiometry and reaction conditions, one can achieve high selectivity for the desired N-Boc protection at the C4 position.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, incorporating in-process controls and culminating in rigorous purification and characterization to ensure the final product's identity and purity.

Materials and Reagents
CompoundFormulaMW ( g/mol )EquivalentsAmountCAS No.
Methyl 3,4-diaminobenzoateC₈H₁₀N₂O₂166.181.05.00 g36692-49-6
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.06.57 g24424-99-5
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11-100 mL109-99-9
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed141-78-6
HexanesC₆H₁₄86.18-As needed110-54-3
Saturated aq. NaHCO₃---As needed-
Brine (Saturated aq. NaCl)---As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed7757-82-6
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,4-diaminobenzoate (5.00 g, 30.1 mmol).

  • Dissolution: Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask. Stir at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (6.57 g, 30.1 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cooled diamine solution over 30 minutes using a pressure-equalizing dropping funnel. A slow addition rate is crucial to maintain selectivity and minimize the formation of the di-protected byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The product should have an Rf value between that of the starting material and the di-protected byproduct.

  • Quenching and Extraction: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the resulting residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.

  • Aqueous Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL). The bicarbonate wash removes any unreacted Boc₂O and its byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a light brown solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 40% Ethyl Acetate in Hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a white to off-white solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Dissolve Methyl 3,4-diaminobenzoate in THF Cool Cool to 0 °C Start->Cool Add Dropwise addition of Boc₂O solution Cool->Add Stir Stir 12-16h at RT Add->Stir Monitor Monitor via TLC Stir->Monitor Quench Solvent Evaporation & Redissolve in EtOAc Monitor->Quench Wash Aqueous Washes (NaHCO₃, Brine) Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure Product Purify->Product Characterize Characterization (NMR, IR, MS) Product->Characterize

Caption: High-level workflow for the synthesis of the target compound.

Characterization and Validation

To confirm the structure and purity of the synthesized this compound, the following analytical data are expected.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ≈ 7.5-7.7 (m, 2H, Ar-H)

    • δ ≈ 6.8-7.0 (m, 1H, Ar-H)

    • δ ≈ 3.85 (s, 3H, -OCH₃)

    • δ ≈ 1.52 (s, 9H, -C(CH₃)₃)

    • NH and NH₂ protons will appear as broad singlets, which can be exchangeable with D₂O.

  • IR (ATR, cm⁻¹):

    • 3470-3350 (N-H stretching, two bands for primary amine)

    • ~3300 (N-H stretching, carbamate)

    • ~1710 (C=O stretching, ester)

    • ~1690 (C=O stretching, carbamate)

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₃H₁₈N₂O₄ [M+H]⁺: 267.13

    • Expected m/z: 267.1

Reaction Scheme Visualization

ReactionScheme SM Methyl 3,4-diaminobenzoate Cond THF, 0 °C to RT (Selective Protection at C4-NH₂) SM->Cond Boc Di-tert-butyl dicarbonate (Boc₂O) Boc->Cond Prod This compound Cond->Prod

Sources

An In-depth Technical Guide to Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate and Its Isomers: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate and its closely related isomers. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its isomers, primarily Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate and Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, to provide a robust understanding of this class of compounds. These molecules are valuable building blocks in medicinal chemistry and drug discovery, often utilized in the synthesis of complex heterocyclic scaffolds.[1][2]

Physicochemical Properties

The properties of these isomers are largely dictated by the presence of the aromatic ring, the amino groups, the methyl ester, and the bulky tert-butoxycarbonyl (Boc) protecting group. The exact positioning of these functional groups influences properties such as melting point, solubility, and reactivity.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₄[3][4]
Molecular Weight 266.29 g/mol [3][4]
CAS Number 1298108-48-1 (for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate)[3][5]
849792-91-2 (for Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate)[4]
Appearance Expected to be a solid, ranging from white to light brown.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.[6]
Storage Store in a cool, dry place, protected from light. Recommended storage at 2-8°C.[7]
Synthesis and Purification

A general and reliable method for the synthesis of Boc-protected aminobenzoates involves a two-step process: Boc protection of an aminobenzoic acid followed by esterification. The following is a detailed protocol adapted from the synthesis of a related compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.[8][9]

The selective protection of one amino group in 3,4-diaminobenzoic acid is the critical first step. The less hindered amino group is typically more reactive.

Methodology:

  • Dissolve 10 mmol of 3,4-diaminobenzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to scavenge the acid formed during the reaction.

  • Cool the solution in an ice bath and slowly add a stoichiometric equivalent (e.g., 10 mmol) of di-tert-butyl dicarbonate (Boc)₂O, dissolved in THF. The slow addition is crucial to favor mono-protection.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of 3-4, which will precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The carboxylic acid is then converted to its methyl ester. A common method involves the use of thionyl chloride in methanol.

Methodology:

  • Suspend the dried Boc-protected amino acid (from Part A) in anhydrous methanol.

  • Cool the suspension in an ice bath and add thionyl chloride dropwise. This reaction is exothermic and generates HCl in situ, which catalyzes the esterification.[10]

  • After the addition is complete, allow the mixture to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC).[10]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8][9]

SynthesisWorkflow cluster_part_a Part A: Boc Protection cluster_part_b Part B: Esterification cluster_purification Purification start_A 3,4-Diaminobenzoic Acid reagents_A (Boc)₂O, Base (THF/Water) start_A->reagents_A product_A Boc-protected Diaminobenzoic Acid reagents_A->product_A reagents_B SOCl₂, Methanol product_A->reagents_B final_product This compound reagents_B->final_product purification Column Chromatography final_product->purification

Caption: Synthetic workflow for this compound.

Spectral Analysis (Predicted)
  • ¹H NMR:

    • Aromatic Protons: Several signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns dependent on the substitution pattern.

    • Boc Group: A characteristic singlet at around δ 1.5 ppm, integrating to 9 protons.

    • Methyl Ester: A singlet at around δ 3.8-3.9 ppm, integrating to 3 protons.

    • Amine Protons: Broad singlets for the NH₂ and NH-Boc protons, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons: Signals for the ester and carbamate carbonyls in the range of δ 150-170 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

    • Boc Group: Signals for the quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm.

    • Methyl Ester: A signal around δ 52 ppm.

  • IR Spectroscopy:

    • N-H Stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the amine groups.

    • C=O Stretching: Strong absorption bands around 1680-1730 cm⁻¹ for the ester and carbamate carbonyl groups.

    • C-O Stretching: Bands in the region of 1150-1250 cm⁻¹.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (266.29 m/z).

    • Fragmentation: Characteristic loss of the tert-butyl group (-57) and the Boc group (-100).

Applications in Research and Development

Substituted diaminobenzoates are crucial intermediates in the synthesis of various heterocyclic compounds with potential biological activity.[1][2][19][20] The presence of two distinct amino groups (one free and one protected) and an ester functionality allows for sequential and site-selective modifications.

A primary application is in the synthesis of substituted benzimidazoles, a privileged scaffold in drug discovery.

  • Deprotection: The Boc group of this compound is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free diamine.

  • Cyclization: The resulting methyl 3,4-diaminobenzoate is then reacted with a carboxylic acid or an aldehyde in the presence of a condensing agent or under oxidative conditions to form the benzimidazole ring.

  • Further Modification: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.

BenzimidazoleSynthesis start This compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection diamine Methyl 3,4-Diaminobenzoate deprotection->diamine cyclization Cyclization with R-COOH or R-CHO diamine->cyclization benzimidazole Substituted Benzimidazole Methyl Ester cyclization->benzimidazole modification Further Modification (e.g., Hydrolysis) benzimidazole->modification final_product Benzimidazole Derivative modification->final_product

Caption: Logical workflow for the synthesis of a benzimidazole derivative.

Safety and Handling

Based on safety data sheets for structurally similar compounds, the following precautions should be observed.[7][21][22][23]

  • Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[24]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[21] Use in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention.[7][21]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[22]

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7), x230825. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 637–640. [Link]

  • Angene Chemical. (2024). Methyl 3-amino-4-(trifluoromethoxy)benzoate Safety Data Sheet. [Link]

  • Krajnc, A., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(23), 4236. [Link]

  • Thermo Fisher Scientific. (2022). Methyl 4-aminobenzoate Safety Data Sheet. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate. [Link]

  • ResearchGate. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. [Link]

  • Advion Interchim Scientific. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. [Link]

  • Głowacka, I. E., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][7][8]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 899. [Link]

  • MDPI. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][8]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. [Link]

  • Longdom Publishing. (n.d.). Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promising Antimicrobial Agents. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. [Link]

Sources

Elucidating the Chemical Structure of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a key intermediate in medicinal chemistry and drug development, valued for its specific arrangement of functional groups that allow for further molecular elaboration. The unambiguous confirmation of its chemical structure is a critical prerequisite for its use in synthesis, ensuring the integrity of downstream products and the reliability of biological data. This guide provides an in-depth, multi-faceted strategy for the structural elucidation and purity assessment of this compound, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). As a self-validating system, this integrated workflow ensures the highest degree of confidence in the material's identity and quality.

Introduction and Strategic Overview

The subject of our analysis, this compound, possesses a unique constellation of functional groups: a primary aromatic amine, a Boc-protected secondary amine, and a methyl ester on a benzene ring. This specific substitution pattern makes it a valuable building block. However, the presence of multiple reactive sites and the possibility of isomeric impurities necessitate a rigorous and orthogonal analytical approach.

This guide is structured not as a rigid protocol, but as a logical workflow. We will begin by examining the molecule's overall composition and connectivity using mass spectrometry and NMR, proceed to confirm its functional groups with infrared spectroscopy, and finally, assess its purity using chromatography. The causality behind each experimental choice is explained to provide a framework for adapting these principles to related molecules.

Molecular and Synthesis Context

A foundational understanding of the molecule's origin provides insight into potential impurities. A common synthetic route involves the protection of one amino group in 3,4-diaminobenzoic acid, followed by esterification. This process could lead to isomeric byproducts or residual starting materials.

Molecular Formula: C₁₃H₁₈N₂O₄

Molecular Weight (Monoisotopic): 266.1267 g/mol

Chemical Structure:

Caption: Structure of this compound.

Integrated Analytical Workflow

The confirmation of the target structure is a process of accumulating corroborating evidence from orthogonal techniques. No single method is sufficient. The workflow presented below ensures that compositional, structural, functional, and purity data are all acquired and cross-verified.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity cluster_confirmation Final Confirmation synthesis Chemical Synthesis purification Column Chromatography / Recrystallization synthesis->purification ms Mass Spectrometry (MS) [Molecular Weight & Formula] purification->ms ir Infrared (IR) Spectroscopy [Functional Groups] purification->ir nmr NMR Spectroscopy [¹H & ¹³C Connectivity] purification->nmr hplc HPLC Analysis [Purity & Impurities] purification->hplc confirmation Structure Confirmed (Identity, Purity, Integrity) ms->confirmation ir->confirmation nmr->confirmation hplc->confirmation

Caption: Integrated workflow for structural elucidation and quality control.

Mass Spectrometry: The First Gate Check

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the elemental composition. This is the first and most critical test to confirm that the synthesized molecule has the correct atomic makeup. Electron Impact (EI) is a common technique for such molecules.

Rationale: ESI in positive ion mode is chosen for its soft ionization, which increases the probability of observing the intact molecular ion, typically as the protonated species [M+H]⁺.

Expected Data
Ion SpeciesCalculated m/z (Monoisotopic)Interpretation
[M+H]⁺267.1345Protonated molecular ion
[M+Na]⁺289.1164Sodium adduct
[M-55]⁺212.0770Loss of isobutylene (C₄H₈) from Boc group
[M-99]⁺168.0820Loss of tert-butoxycarbonyl group (Boc radical)

Fragmentation Insight: The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns.[1] The most prominent fragmentation is the loss of isobutylene (56 Da), though loss of a t-butyl group (57 Da) or the entire Boc group (101 Da) can also occur.[2] The presence of these fragments provides strong evidence for the Boc moiety.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-MS system.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the m/z of the molecular ion and key fragments. Compare the observed exact mass with the calculated value to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Rationale: This technique will confirm the presence of the N-H bonds of both the primary amine and the Boc-protected amine, the C=O bonds of the ester and the carbamate, and the C-O and aromatic C-H bonds.

Expected Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[3][4]
~3300N-H StretchSecondary Amine (Boc N-H)[4]
3100-3000C-H StretchAromatic Ring
2980-2960C-H Stretchtert-Butyl Group
~1720C=O StretchMethyl Ester[5]
~1690C=O StretchCarbamate (Boc group)[6][7]
1620-1580N-H BendPrimary Amine[4]
1600, 1480C=C StretchAromatic Ring
1335-1250C-N StretchAromatic Amine[3][4]
1250-1150C-O StretchEster & Carbamate
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Collect the sample spectrum.

  • Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks. Correlate the observed peaks with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Rationale: The combination of ¹H and ¹³C NMR will allow for the unambiguous assignment of every proton and carbon in the molecule, confirming the substitution pattern on the aromatic ring and the integrity of the ester and Boc groups.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2s1HBoc N-HAmide protons are often broad singlets.
~7.6d1HAr-HOrtho to ester, deshielded.
~7.4s1HAr-HBetween two amino groups.
~6.8d1HAr-HOrtho to primary amine, shielded.
~4.2br s2H-NH₂Primary amine protons, often broad.
3.88s3H-OCH₃Typical for methyl esters.[8]
1.51s9H-C(CH₃)₃Characteristic singlet for the Boc group.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~167Ester C=OCarbonyl carbon of the ester.[8]
~153Carbamate C=OCarbonyl carbon of the Boc group.
~140-145Ar-CAromatic carbon attached to -NH₂.
~130-135Ar-CAromatic carbon attached to -NH(Boc).
~120-130Ar-CHAromatic methine carbons.
~115-120Ar-CAromatic carbon attached to the ester.
~80-C (CH₃)₃Quaternary carbon of the Boc group.
~52-OCH₃Methyl carbon of the ester.[8][9]
~28-C(C H₃)₃Methyl carbons of the Boc group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Acquire 2D NMR spectra like COSY (H-H correlation) and HSQC (C-H correlation) to definitively link protons to their attached carbons and confirm neighborhood relationships.

  • Data Analysis: Process the spectra (phasing, baseline correction, integration). Assign all peaks based on chemical shift, multiplicity, and integration, comparing them to the expected values.

High-Performance Liquid Chromatography (HPLC): The Purity Verdict

While spectroscopy confirms the structure, chromatography quantifies the purity. HPLC separates the target compound from any impurities, such as starting materials, by-products, or degradation products.[10]

Rationale: A reversed-phase HPLC method is ideal for this molecule. The nonpolar stationary phase will retain the compound, while a polar mobile phase will elute it.[11] The UV detector is suitable as the aromatic ring provides strong chromophores.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation and Materials:

    • HPLC System: A system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[10]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Chemicals: HPLC-grade acetonitrile, water, and a modifier like trifluoroacetic acid (TFA) or formic acid.[10]

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Solution: Prepare a ~0.5 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or DAD scan from 200-400 nm.

    • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of components with different polarities.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion: A Self-Validating System

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques. Mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of all key functional groups. NMR spectroscopy provides the definitive atom-by-atom connectivity map. Finally, HPLC delivers the quantitative measure of purity. When the data from each of these experiments align with theoretical predictions, the structure is confirmed with the highest degree of scientific confidence, establishing a self-validating system essential for advancing drug discovery and development programs.

References

  • Scharlau. (n.d.). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid.
  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central.
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum.
  • PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • (n.d.). IR: amines.
  • The Royal Society of Chemistry. (2014). 4.
  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778.
  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium....
  • IUCr Journals. (2025, June 17). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?.
  • NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • EvitaChem. (n.d.). Buy Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (EVT-1748203).
  • ResearchGate. (2025, June 9). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.).
  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum.
  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl....

Sources

Spectroscopic Profile of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Its Spectroscopic Implications

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a substituted aromatic compound with key functional groups that each contribute distinct signals in various spectroscopic analyses. The presence of a methyl ester, a primary amine, a carbamate (Boc-protecting group), and a 1,2,4-trisubstituted benzene ring dictates the expected spectral features. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit several key resonances.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.50Singlet9H-C(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.
~3.85Singlet3H-COOCH₃The three protons of the methyl ester are in a distinct chemical environment and appear as a singlet.
~4.20Broad Singlet2H-NH₂The protons of the primary amine are typically broad due to quadrupole broadening and exchange. Their chemical shift can vary with concentration and solvent.
~6.80Doublet1HAr-HAromatic proton ortho to the amino group.
~7.30Doublet of Doublets1HAr-HAromatic proton meta to the amino group and ortho to the ester.
~7.50Doublet1HAr-HAromatic proton ortho to the ester group.
~8.00Singlet1H-NH- (Boc)The carbamate proton is typically a singlet and its chemical shift can be influenced by hydrogen bonding.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds due to its excellent dissolving power and minimal interference in the proton NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~28.5-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.
~52.0-COOCH₃The carbon of the methyl ester group.
~80.5-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~115-135Aromatic C-H & C-NCarbons of the benzene ring. The specific shifts are influenced by the electronic effects of the substituents.
~140-150Aromatic C-N & C-C=OQuaternary aromatic carbons attached to the nitrogen and carbonyl groups.
~153.0-NH-C=O (Boc)The carbonyl carbon of the carbamate group.
~167.0-COOCH₃The carbonyl carbon of the methyl ester group.

Expert Insight: The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino and Boc-amino groups and the electron-withdrawing nature of the methyl ester group. This leads to a predictable pattern of shielding and deshielding for the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-HStretching (Amine and Carbamate)
2980-2850C-HStretching (Aliphatic)
1720-1700C=OStretching (Ester)
1700-1680C=OStretching (Carbamate)
1620-1580C=CStretching (Aromatic)
1250-1000C-OStretching (Ester and Carbamate)

Self-Validation: The presence of two distinct carbonyl peaks would be a key validation point in an experimental spectrum, confirming the existence of both the ester and carbamate functionalities. The characteristic N-H stretches would further corroborate the presence of the amine and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data:

m/zFragment
280[M]⁺ (Molecular Ion)
224[M - C₄H₈]⁺ (Loss of isobutylene from Boc group)
180[M - Boc]⁺
151[M - Boc - COOCH₃]⁺

Authoritative Grounding: The fragmentation pattern, particularly the characteristic loss of isobutylene (56 Da) from the Boc-protecting group, is a well-documented fragmentation pathway for Boc-protected amines.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans). For ¹³C NMR, use a proton-decoupled sequence (e.g., 100 MHz, 1024 scans).

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

IR Spectroscopy Protocol (ATR):

  • Instrument Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.

  • Mass Analysis: Analyze the ions in the mass analyzer to obtain the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Correlation Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation Sample This compound IR IR Spectrometer (ATR) Sample->IR MS Mass Spectrometer (ESI) Sample->MS NMR NMR Spectrometer FID Free Induction Decay (FID) NMR->FID Interferogram Interferogram IR->Interferogram Mass_Spectrum Mass Spectrum MS->Mass_Spectrum 1H_NMR 1H NMR Spectrum (Chemical Shifts, Splitting, Integration) FID->1H_NMR 13C_NMR 13C NMR Spectrum (Chemical Shifts) FID->13C_NMR IR_Spectrum IR Spectrum (Functional Group Identification) Interferogram->IR_Spectrum MS_Data Mass Spectrum (Molecular Weight, Fragmentation) Mass_Spectrum->MS_Data Structure Structure Elucidation 1H_NMR->Structure 13C_NMR->Structure IR_Spectrum->Structure MS_Data->Structure

An In-depth Technical Guide to Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, a crucial building block in modern medicinal chemistry. While the specific request for "Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate" did not yield a readily available CAS number for a well-documented compound, this document focuses on a closely related and highly valuable isomer, Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, which sees significant use in the synthesis of complex pharmaceutical agents.

Compound Identification and Properties

CAS Number: 849792-91-2[1]

Molecular Formula: C₁₃H₁₈N₂O₄[1]

Molecular Weight: 266.29 g/mol [1]

This compound features a benzoate core with two key functional groups: a primary amine at the 2-position and a Boc-protected amine at the 4-position. This differential protection is instrumental in regioselective synthesis, allowing for sequential chemical modifications at either amino group.

PropertyValueSource
CAS Number 849792-91-2[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Appearance Typically a solid
Storage Room temperature[1]

Synthesis and Purification

The synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A general synthetic approach is outlined below.

Conceptual Synthesis Workflow

Synthesis_Workflow A 4-Amino-2-nitrobenzoic acid B Methyl 4-amino-2-nitrobenzoate A->B Esterification (MeOH, H+) C Methyl 4-((tert-butoxycarbonyl)amino)-2-nitrobenzoate B->C Boc Protection (Boc)2O, Base D Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate C->D Reduction of Nitro Group (e.g., H2, Pd/C) Signaling_Pathway cluster_0 Drug Development Funnel Intermediate Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate->Bioactive_Molecule Multi-step Synthesis Target_Protein Target Protein (e.g., Kinase) Bioactive_Molecule->Target_Protein Binding & Inhibition Cellular_Response Modulation of Cellular Response Target_Protein->Cellular_Response Signal Transduction

Sources

Strategic Selection of a Starting Material for the Synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structure, featuring a differentially protected vicinal diamine on a benzoate scaffold, makes it an essential precursor for the synthesis of complex heterocyclic systems. Notably, it serves as a key intermediate in the construction of various kinase inhibitors and other targeted therapeutic agents. The strategic choice of a starting material is paramount, directly influencing the efficiency, cost-effectiveness, scalability, and regiochemical purity of the final product. This guide provides a comprehensive analysis of potential synthetic starting points, culminating in a recommended, field-proven protocol for researchers and drug development professionals.

Retrosynthetic Analysis

A logical deconstruction of the target molecule is the first step in identifying viable starting materials. The retrosynthetic analysis of this compound reveals several key bond disconnections and functional group interconversions that point toward common, commercially available precursors.

The primary disconnection targets the robust tert-butoxycarbonyl (Boc) protecting group, a standard acid-labile amine protecting group.[1][2] This leads to the direct precursor, Methyl 3,4-diaminobenzoate. Further disconnection of the ester and amino functionalities reveals even simpler precursors. The synthesis can be approached from two primary strategic directions:

  • Direct Functionalization: Starting with a pre-formed diaminobenzoate core and achieving selective protection.

  • Functional Group Interconversion: Starting with a precursor containing latent amino functionality, such as a nitro group, which allows for controlled, sequential introduction and protection of the amino groups.

The following diagram illustrates these logical pathways.

G cluster_path1 Pathway 1: Selective Protection cluster_path2 Pathway 2: Nitro Group Reduction target_node This compound (Target Molecule) intermediate_node intermediate_node start_node start_node TM Methyl 3-amino-4-((tert- butoxycarbonyl)amino)benzoate P1_I1 Methyl 3,4-diaminobenzoate TM->P1_I1 FGI (Deprotection) P2_I1 Methyl 4-((tert-butoxycarbonyl)amino) -3-nitrobenzoate TM->P2_I1 FGI (Amination) P1_I1->TM Selective Boc Protection P1_S1 3,4-Diaminobenzoic Acid P1_I1->P1_S1 FGI (Hydrolysis) P1_S1->P1_I1 Esterification P2_I1->TM Nitro Reduction P2_I2 Methyl 4-amino-3-nitrobenzoate P2_I1->P2_I2 FGI (Deprotection) P2_I2->P2_I1 Boc Protection P2_S1 4-Amino-3-nitrobenzoic Acid P2_I2->P2_S1 FGI (Hydrolysis) P2_S1->P2_I2 Esterification

Caption: Retrosynthetic analysis of the target molecule.

Evaluation of Potential Starting Materials

The choice of starting material is a critical decision point. While multiple routes are chemically feasible, they differ significantly in practicality. The primary candidates identified through retrosynthesis are 3,4-Diaminobenzoic acid and 4-Amino-3-nitrobenzoic acid .

Candidate 1: 3,4-Diaminobenzoic Acid

Starting with Methyl 3,4-diaminobenzoate (which can be easily prepared from the corresponding acid) seems to be the most direct route.[3] However, this pathway presents a significant regioselectivity challenge. The two amino groups at the 3- and 4-positions have similar nucleophilicity, making the selective mono-protection with Boc-anhydride difficult. This often leads to a mixture of the desired 4-N-Boc product, the undesired 3-N-Boc isomer, and the di-protected product, necessitating a complex chromatographic separation that is undesirable for large-scale synthesis.[4][5]

Candidate 2: 4-Amino-3-nitrobenzoic Acid

This commercially available compound is an ideal precursor.[6][7] The synthetic strategy involves three key, high-yielding steps:

  • Esterification: The carboxylic acid is converted to the methyl ester.

  • Boc Protection: The existing 4-amino group is protected with Boc-anhydride. This step is highly selective as there is only one amino group present.

  • Nitro Reduction: The 3-nitro group is reduced to the corresponding amine to yield the final product.

This route offers unambiguous control over the regiochemistry of the Boc protection, a decisive advantage over Pathway 1.

Data-Driven Comparison
FeaturePathway 1 (from 3,4-Diaminobenzoic Acid)Pathway 2 (from 4-Amino-3-nitrobenzoic Acid)Rationale & Justification
Starting Material 3,4-Diaminobenzoic Acid4-Amino-3-nitrobenzoic AcidBoth are commercially available, but the nitro-substituted compound offers superior synthetic control.[6][7][8]
Number of Steps 3 (Esterification, Protection, Purification)3 (Esterification, Protection, Reduction)The number of steps is identical.
Regioselectivity Poor. Leads to isomeric mixtures.Excellent. Unambiguous protection of the 4-amino group.This is the most critical factor. The nitro-group strategy avoids the formation of hard-to-separate isomers.
Purification Difficult chromatographic separation required.Straightforward purification of intermediates.Simpler purification reduces solvent waste and improves process efficiency and scalability.
Overall Yield Moderate to Low (due to purification losses).High and reproducible.High yields are consistently reported for the nitro-reduction pathway in literature.[9]

Based on this analysis, 4-Amino-3-nitrobenzoic acid is the superior starting material.

Recommended Synthetic Route & Detailed Protocol

The recommended pathway begins with the esterification of 4-Amino-3-nitrobenzoic acid, followed by N-Boc protection and subsequent reduction of the nitro group.

G cluster_reagents1 cluster_reagents2 cluster_reagents3 start_node 4-Amino-3-nitrobenzoic Acid intermediate_node intermediate_node final_node Methyl 3-amino-4-((tert- butoxycarbonyl)amino)benzoate reagent_node reagent_node A 4-Amino-3-nitrobenzoic Acid B Methyl 4-amino-3-nitrobenzoate A->B Step 1: Esterification R1 SOCl₂, Methanol Reflux C Methyl 4-((tert-butoxycarbonyl)amino) -3-nitrobenzoate B->C Step 2: N-Boc Protection R2 (Boc)₂O, Base (e.g., TEA) Solvent (e.g., THF) D Methyl 3-amino-4-((tert- butoxycarbonyl)amino)benzoate C->D Step 3: Nitro Reduction R3 H₂, Pd/C Solvent (e.g., EtOH/THF)

Caption: Recommended workflow for the synthesis.

Experimental Protocol

Materials:

  • 4-Amino-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or other suitable base

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Methyl 4-amino-3-nitrobenzoate

  • Causality: This step converts the carboxylic acid to a methyl ester, which is the form required in the final target molecule. Thionyl chloride in methanol is a classic and highly effective method for this transformation, proceeding through an acyl chloride intermediate which is then esterified in situ.[9]

  • Procedure:

    • Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. The addition is exothermic.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-16 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is carefully neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which is often a yellow solid of sufficient purity for the next step.[9]

Step 2: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

  • Causality: This step selectively protects the sole amino group. The Boc group is stable to the conditions of the subsequent nitro reduction but can be removed later under acidic conditions if required.[1]

  • Procedure:

    • Dissolve Methyl 4-amino-3-nitrobenzoate (1.0 eq) in an anhydrous solvent such as THF or dichloromethane.

    • Add a suitable base, such as triethylamine (1.2 eq), to the solution.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-Boc protected intermediate, typically as a solid.

Step 3: Synthesis of this compound

  • Causality: This is the final transformation where the nitro group is reduced to the desired 3-amino group. Catalytic hydrogenation with palladium on carbon is a clean, efficient, and high-yielding method that is compatible with both the ester and the Boc-protecting group.[10]

  • Procedure:

    • Dissolve Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and THF.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol % by weight).

    • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Rinse the filter cake with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound, typically as an off-white or light brown solid.

Conclusion

For the synthesis of this compound, a judicious selection of the starting material is critical for ensuring a successful outcome. While starting from a diaminobenzoate precursor is conceivable, it is fraught with challenges of regioselectivity. A comprehensive analysis strongly supports the use of 4-Amino-3-nitrobenzoic acid as the optimal starting material. The synthetic pathway involving esterification, selective N-Boc protection, and subsequent nitro group reduction provides an unambiguous, scalable, and high-yielding route to the target molecule. This strategic approach minimizes complex purification steps and maximizes process efficiency, making it the recommended method for both academic research and industrial drug development applications.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(6). [Link]

  • A-Z Chemistry. (2025). 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Retrieved January 22, 2026, from [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData. [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 22, 2026, from [Link]

  • Chou, C. Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7299. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). [Link]

  • Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-65. [Link]

  • ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved January 22, 2026, from [Link]

  • Deadman, B. J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2276–2281. [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

Sources

A Senior Application Scientist's Guide to Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a key intermediate in modern organic and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and established synthetic and purification protocols. Emphasis is placed on the strategic importance of its bifunctional nature, which is leveraged in the synthesis of complex pharmaceutical agents. Detailed experimental procedures, safety protocols, and applications are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource for utilizing this versatile building block.

Chemical Identity and Nomenclature

The compound of interest, this compound, is a difunctionalized benzene derivative. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine at the C4 position, allowing for selective reactions at the C3 amine or the methyl ester. This strategic protection is fundamental to its utility in multi-step syntheses.

The preferred IUPAC Name for this compound is Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate .

Structural Representation:

Chemical Structure of this compound

(Caption: Molecular structure of this compound)

Physicochemical & Spectroscopic Data

Accurate characterization is paramount for validating the synthesis and purity of the title compound. The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
CAS Number 1298108-48-1[1][2]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Appearance Typically a white to off-white solid/powder.[1][3]
Melting Point Approx. 154-156 °C[1]
Solubility Soluble in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1]
Stability Stable under standard laboratory conditions. Sensitive to strong acids, which cause deprotection of the Boc group.[1]

Spectroscopic Data: While specific spectra for this exact isomer are not broadly published, characterization would rely on standard techniques. The expected ¹H NMR signals would include distinct aromatic protons, a singlet for the methyl ester, a singlet for the Boc group's tert-butyl protons, and signals for the two amine protons.

Synthesis and Purification

The synthesis of this compound is a multi-step process that hinges on regioselective functionalization and the strategic use of protecting groups. A common and logical pathway begins with a commercially available precursor, such as methyl 4-amino-3-nitrobenzoate.

Causality in Synthesis: The synthetic sequence is critical. The less reactive amine (at C4) is protected first. Subsequently, the nitro group at the electron-deficient C3 position is reduced to an amine. This order prevents undesired side reactions and ensures the correct isomer is formed.

SynthesisWorkflow Start Methyl 4-Amino-3-nitrobenzoate Protect Boc Protection (Boc)₂O, Base Start->Protect Intermediate Methyl 4-(Boc-amino) -3-nitrobenzoate Protect->Intermediate Reduce Nitro Reduction H₂, Pd/C or SnCl₂ Intermediate->Reduce Purify Purification (Column Chromatography) Reduce->Purify Product Methyl 3-amino-4-(Boc-amino)benzoate Purify->Product Applications Core Methyl 3-amino-4-(Boc-amino)benzoate App1 Kinase Inhibitors Precursor for drugs like Nilotinib Core->App1 App2 Organic Synthesis Heterocycle Formation Core->App2 App3 Drug Discovery Library Synthesis & Scaffolding Core->App3

Sources

An In-Depth Technical Guide to Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a key intermediate in modern organic synthesis and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust protocols to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a substituted aromatic compound of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a protected amine, makes it a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The strategic placement of the amino and Boc-protected amino groups on the benzoate scaffold allows for regioselective reactions, a critical aspect in the efficient construction of drug candidates.

The tert-butoxycarbonyl (Boc) protecting group is instrumental in its utility. This acid-labile protecting group allows for the selective unmasking of the 4-amino group under mild conditions, enabling subsequent derivatization without affecting the less reactive 3-amino group. This differential reactivity is a cornerstone of its application in multi-step synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.

PropertyValueSource
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 148-152 °C
Solubility Soluble in methanol, ethyl acetate, and dichloromethane. Insoluble in water.N/A
CAS Number 478504-63-5

These properties dictate the choice of solvents for reactions and purification, as well as the appropriate handling and storage conditions to maintain the compound's stability and integrity.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A representative synthetic workflow is outlined below.

G A Methyl 4-amino-3-nitrobenzoate B Boc Protection A->B Boc2O, Et3N, DCM C Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate B->C D Reduction of Nitro Group C->D H2, Pd/C, MeOH E This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Boc Protection of Methyl 4-amino-3-nitrobenzoate

  • Rationale: The more nucleophilic 4-amino group is selectively protected with the Boc group to prevent its participation in the subsequent reduction step.

  • Procedure:

    • Dissolve Methyl 4-amino-3-nitrobenzoate (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et3N) (1.2 eq) and di-tert-butyl dicarbonate (Boc2O) (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to an amino group using catalytic hydrogenation. This method is highly efficient and provides a clean product.

  • Procedure:

    • Dissolve the product from Step 1 in methanol (MeOH).

    • Add Palladium on carbon (10% Pd/C, 0.1 eq).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Rationale: Recrystallization is a robust method for purifying the final product to obtain a high-purity crystalline solid suitable for subsequent synthetic steps.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

G QC Quality Control Decision Point NMR 1H and 13C NMR Spectroscopy QC->NMR Structural Confirmation MS Mass Spectrometry QC->MS Molecular Weight Verification HPLC HPLC Analysis QC->HPLC Purity Assessment Pass Product Meets Specifications NMR->Pass MS->Pass HPLC->Pass Fail Repurify or Resynthesize

Caption: Quality control workflow for synthesized this compound.

Spectroscopic and Chromatographic Analysis
  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides information on the proton environment in the molecule, confirming the presence of the aromatic protons, the methyl ester, and the Boc group. The chemical shifts and coupling constants are characteristic of the compound's structure.

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, which should correspond to the calculated value of 266.29 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A high-purity sample will show a single major peak.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to selectively functionalize the two amino groups.

One notable application is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), which are used in the treatment of certain cancers. The 3-amino group can be used to construct a pyrazolopyrimidine core, a common scaffold in kinase inhibitors, while the 4-amino group can be deprotected and acylated to introduce side chains that enhance potency and selectivity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • This compound. PubChem. [Link]

A Technical Guide to the Solubility of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with physicochemical analysis of the molecule's functional groups to predict its behavior across a range of common organic solvents. Furthermore, it provides a robust, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers and drug development professionals to make informed decisions in process development, formulation, and purification.

Introduction: Understanding the Molecule and Its Solubility Imperative

This compound (Figure 1) is a substituted aromatic compound incorporating three key functional groups: a methyl ester, a primary aromatic amine, and a Boc-protected secondary aromatic amine. The interplay of these groups dictates the molecule's overall polarity, hydrogen bonding capacity, and ultimately, its solubility profile.

  • Methyl Ester Group (-COOCH₃): Contributes polarity and can act as a hydrogen bond acceptor.

  • Primary Aromatic Amine (-NH₂): A polar group capable of both donating and accepting hydrogen bonds. Its basicity is reduced by the electron-withdrawing nature of the adjacent ester group.

  • Boc-Protected Amine (-NHBoc): The bulky tert-butoxycarbonyl (Boc) group significantly increases steric hindrance and lipophilicity. While the carbamate group has a polar character and a hydrogen bond donor (N-H), the large alkyl portion diminishes overall polarity compared to an unprotected amine.

The solubility of this intermediate is a critical parameter in drug development.[1][2] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially causing unpredictable outcomes and increased costs.[1][2] A thorough understanding of its solubility in various organic solvents is therefore essential for efficient and reliable process scale-up.

Physicochemical Properties and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the functional groups present, this compound can be classified as a moderately polar molecule. The presence of N-H and C=O bonds allows for hydrogen bonding, which will be a significant factor in its interaction with protic solvents.[4]

Predictive Solubility Analysis

To guide solvent selection, we can predict the solubility based on the polarity and hydrogen bonding capabilities of common laboratory solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the multiple hydrogen bonding sites on the target molecule, good solubility is anticipated in simple alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar and can accept hydrogen bonds but do not donate them. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are expected to be very effective at solvating the molecule. Tetrahydrofuran (THF) and Ethyl Acetate, being less polar, are predicted to be moderate solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot participate in hydrogen bonding. The overall polarity of the target molecule suggests that it will have low solubility in such nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane (DCM) has moderate polarity and can act as a weak hydrogen bond acceptor. It is often effective at dissolving a wide range of organic compounds and is predicted to be a suitable solvent.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound. These predictions are qualitative and should be confirmed by experimental determination as described in Section 3.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding (donor & acceptor)
EthanolHighStrong hydrogen bonding (donor & acceptor)
IsopropanolModerateIncreased alkyl character reduces polarity
Polar Aprotic DMSOVery HighStrong hydrogen bond acceptor, high polarity
DMFVery HighStrong hydrogen bond acceptor, high polarity
AcetonitrileModerate to HighGood polarity, moderate H-bond acceptor
Tetrahydrofuran (THF)ModerateModerate polarity, ether oxygen is H-bond acceptor
Ethyl AcetateModerateModerate polarity, ester carbonyls are H-bond acceptors
Chlorinated Dichloromethane (DCM)HighGood balance of polarity for moderately polar compounds
ChloroformHighSimilar to DCM, can act as a weak H-bond donor
Nonpolar TolueneLowMismatch in polarity, weak interactions
HexaneVery LowSignificant mismatch in polarity, only van der Waals forces

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, developed decades ago, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility.[5] The following protocol provides a detailed, self-validating workflow for accurately measuring the solubility of this compound.

Rationale for Method Selection

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature, which is critical for process chemistry and formulation. This contrasts with kinetic solubility, which can often overestimate true solubility due to the formation of supersaturated solutions, particularly when using DMSO stock solutions for screening.[5][6] The shake-flask method ensures that equilibrium is reached, providing a definitive value.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath) set to 25°C

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be approximately 10-20 mg of solid per 1 mL of solvent.

    • Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (25°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended for thermodynamic solubility.[1][6] For some compounds, 48-72 hours may be necessary. The goal is to allow the rate of dissolution to equal the rate of precipitation.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours in the same temperature-controlled environment to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in a suitable solvent (in which it is highly soluble, like methanol or acetonitrile) at known concentrations.

    • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and record the peak areas.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The resulting concentration is the solubility of the compound in that solvent.

Self-Validation and Trustworthiness
  • Visual Confirmation: Before and after the equilibration period, visually confirm the presence of excess solid in each vial.

  • Time-Point Analysis: For a new compound, it is advisable to take samples at multiple time points (e.g., 24h, 48h, and 72h). If the calculated solubility values are consistent across the later time points, it provides confidence that equilibrium has been reached.

  • Duplicate or Triplicate Measurements: Each solvent should be tested in at least duplicate to ensure the reproducibility of the results.[6]

Visualizing the Workflow

Diagrams can clarify complex workflows and decision-making processes. The following Graphviz diagrams illustrate the logic for solvent selection and the experimental workflow for solubility determination.

Solvent_Selection_Logic cluster_0 Solute Analysis cluster_2 Solubility Prediction Solute Methyl 3-amino-4- ((tert-butoxycarbonyl)amino)benzoate Properties Functional Groups: - Methyl Ester (H-bond acceptor) - Primary Amine (H-bond donor/acceptor) - Boc-Amine (Bulky, H-bond donor) Solute->Properties Polarity Predicted as Moderately Polar Properties->Polarity HighSol High Solubility Polarity->HighSol 'Like dissolves like' ModSol Moderate Solubility Polarity->ModSol LowSol Low Solubility Polarity->LowSol Protic Polar Protic (e.g., Methanol) Aprotic Polar Aprotic (e.g., DMSO, DCM) Nonpolar Nonpolar (e.g., Hexane) HighSol->Protic H-Bonding Match HighSol->Aprotic Polarity Match LowSol->Nonpolar Polarity Mismatch

Caption: Logical workflow for predicting solvent suitability.

Solubility_Determination_Workflow A 1. Add Excess Solid to Solvent in Vial B 2. Equilibrate (24-48h at 25°C with agitation) A->B C 3. Settle Particulates (Allow to stand for >2h) B->C D 4. Filter Supernatant (0.22 µm syringe filter) C->D E 5. Prepare Dilutions (Bring into calibration range) D->E F 6. Quantify by HPLC (vs. Calibration Curve) E->F G Result: Thermodynamic Solubility (e.g., mg/mL) F->G

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Available at: [Link])

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Available at: [Link])

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). (Available at: [Link])

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Referenced in: [Link])

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, October 12). YouTube. (Available at: [Link])

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. (Available at: [Link])

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. (Available at: [Link])

  • BYJU'S. (n.d.). Anilines. (Available at: [Link])

  • GeeksforGeeks. (2023, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. (Available at: [Link])

  • Ataman Kimya. (n.d.). METHYL BENZOATE. (Available at: [Link])

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An In-depth Technical Guide to the Solid-State Structure of Substituted Aminobenzoate Building Blocks: A Case Study on Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structural crystallography of key aminobenzoate derivatives, pivotal intermediates in medicinal chemistry. While a solved crystal structure for Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is not publicly available, this document leverages comprehensive data from its close structural isomer, Methyl 3-((tert-butoxycarbonyl)amino)benzoate , to provide a robust predictive analysis. By examining a validated crystal structure, we can elucidate the fundamental principles governing the solid-state architecture of this class of compounds, offering field-proven insights for researchers in drug development.

The narrative will dissect the molecular conformation, supramolecular assembly, and intermolecular forces of the proxy compound, and from this authoritative grounding, extrapolate a reasoned, expert hypothesis on the likely structural characteristics of the title compound. This approach underscores the causality behind crystallographic phenomena and provides a framework for understanding how subtle isomeric changes can profoundly impact solid-state properties crucial for pharmaceutical development.

Part 1: Synthesis and Crystallization of the Proxy Compound

A self-validating protocol for obtaining single crystals suitable for X-ray diffraction is paramount. The synthesis of the proxy compound, Methyl 3-((tert-butoxycarbonyl)amino)benzoate, is a well-established two-step process commencing with the protection of the amino group of meta-amino benzoic acid, followed by esterification.

Experimental Protocol: Synthesis and Crystallization

Step 1: Boc-Protection of meta-Amino Benzoic Acid

  • Dissolve 10 mmol (1.368 g) of meta-amino benzoic acid in 10 mL of a 5% (w/v) sodium carbonate solution in a round-bottom flask.

  • Add 12 mmol (2.619 g) of di-tert-butyl dicarbonate (Boc-anhydride) dissolved in 10 mL of dry tetrahydrofuran (THF).

  • Stir the biphasic mixture vigorously for 12 hours at room temperature. The pH should be maintained around 12.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to 2 using 2 N HCl, resulting in the precipitation of the product.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the Boc-protected amino acid.[1]

Step 2: Esterification

  • Prepare a solution of 20 mL of anhydrous methanol and 6 mL of thionyl chloride in an ice bath.

  • Add the Boc-protected amino acid (1.50 g) to this solution.

  • Seal the flask and stir the reaction mixture overnight at room temperature.

  • Remove methanol by distillation.

  • Add diethyl ether to the residue to precipitate the final product, Methyl 3-((tert-butoxycarbonyl)amino)benzoate.[1]

Step 3: Single Crystal Growth

  • High-quality, colorless crystals suitable for X-ray diffraction can be obtained through the slow evaporation of a mixed solvent system of ethanol and water.[2]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2 & 3: Esterification & Crystallization m-Amino Benzoic Acid m-Amino Benzoic Acid Dissolve in Na2CO3 Dissolve in Na2CO3 m-Amino Benzoic Acid->Dissolve in Na2CO3 Mix & Stir 12h Mix & Stir 12h Dissolve in Na2CO3->Mix & Stir 12h pH 12 Boc-Anhydride Boc-Anhydride Dissolve in THF Dissolve in THF Boc-Anhydride->Dissolve in THF Dissolve in THF->Mix & Stir 12h Evaporate THF Evaporate THF Mix & Stir 12h->Evaporate THF Acidify (pH 2) Acidify (pH 2) Evaporate THF->Acidify (pH 2) Extract (EtOAc) Extract (EtOAc) Acidify (pH 2)->Extract (EtOAc) Dry & Evaporate Dry & Evaporate Extract (EtOAc)->Dry & Evaporate Boc-Protected Acid Boc-Protected Acid Dry & Evaporate->Boc-Protected Acid Add to MeOH/SOCl2 Add to MeOH/SOCl2 Boc-Protected Acid->Add to MeOH/SOCl2 Boc-Protected Acid->Add to MeOH/SOCl2 Intermediate Stir Overnight Stir Overnight Add to MeOH/SOCl2->Stir Overnight Distill MeOH Distill MeOH Stir Overnight->Distill MeOH Precipitate (Ether) Precipitate (Ether) Distill MeOH->Precipitate (Ether) Final Product Final Product Precipitate (Ether)->Final Product Slow Evaporation\n(Ethanol/Water) Slow Evaporation (Ethanol/Water) Final Product->Slow Evaporation\n(Ethanol/Water) Single Crystals Single Crystals Slow Evaporation\n(Ethanol/Water)->Single Crystals

Figure 1: Experimental workflow for the synthesis and crystallization of the proxy compound.

Part 2: Crystallographic Analysis of Methyl 3-((tert-butoxycarbonyl)amino)benzoate

The crystal structure of this proxy compound reveals a nuanced interplay of covalent geometry and non-covalent interactions that dictate its three-dimensional architecture.

Molecular Geometry and Conformation

The molecule adopts a largely planar and extended conformation. The amide-carbamate group, defined by the atoms C5—N1—C9—O4, exhibits a torsion angle of 174.66(16)°, indicating a stable transoid conformation.[1] Similarly, the ester group is nearly coplanar with the aromatic ring, with a torsion angle of -173.73(18)° for O1—C2—C3—C8.[1] This extended conformation is a critical feature as it minimizes steric hindrance and optimizes the geometry for intermolecular hydrogen bonding. The large tert-butyl group adopts a staggered conformation relative to the amide system, a common feature for Boc-protected amines that reduces unfavorable steric interactions.[1][2]

Crystallographic Data Summary

The crystal structure was determined by single-crystal X-ray diffraction. The key parameters are summarized below.

Parameter Value Reference
Chemical FormulaC₁₃H₁₇NO₄[3]
Formula Weight251.28[3]
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
a (Å)10.944 (3)[3]
b (Å)11.234 (3)[3]
c (Å)11.377 (3)[3]
β (°)112.481 (4)[3]
Volume (ų)1292.5 (5)[3]
Z4[3]
T (K)296[3]
R-factor0.075[3]
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and π-stacking interactions, creating a robust three-dimensional architecture.

  • Hydrogen-Bonded Dimers: The most prominent feature is the formation of inversion dimers through pairs of N—H⋯O and C—H⋯O hydrogen bonds. The N—H of the carbamate acts as a hydrogen bond donor to the carbonyl oxygen of the ester group on an adjacent molecule. This interaction creates a characteristic R²₂(10) graph-set motif, a stable and commonly observed pattern in crystal engineering.[1][3]

  • Layered Structure: These primary dimers further associate through additional C—H⋯O and N—H⋯O interactions, forming extensive supramolecular layers that lie parallel to the (104) crystallographic plane.[1][3]

  • π–π Stacking: The stability of the crystal is further enhanced by aromatic π–π stacking interactions and C—H⋯π contacts, which link the hydrogen-bonded layers together into a tri-periodic structure.[1][3]

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) mol_A Methyl 3-((tert-butoxycarbonyl)amino)benzoate N-H C=O (ester) mol_B Methyl 3-((tert-butoxycarbonyl)amino)benzoate N-H C=O (ester) mol_A:nh->mol_B:co_ester N-H···O Bond mol_B:nh->mol_A:co_ester N-H···O Bond caption Figure 2: Inversion dimer formation via N-H···O hydrogen bonds, creating an R²₂(10) motif.

Figure 2: Inversion dimer formation via N-H···O hydrogen bonds, creating an R²₂(10) motif.

Part 3: Predictive Analysis for this compound

While the exact crystal structure of the title compound is undetermined, we can formulate a scientifically-grounded hypothesis of its solid-state behavior by considering the structural impact of relocating the free amino group from the meta (C3) to the ortho (C4) position relative to the Boc-protected amine.

Impact of Isomeric Change on Molecular Properties
  • Hydrogen Bonding Potential: The primary difference is the introduction of a free amino group (-NH₂) ortho to the bulky Boc-protected amine. This -NH₂ group is a strong hydrogen bond donor. Its proximity to the Boc-carbamate's carbonyl oxygen could potentially lead to the formation of a strong intramolecular hydrogen bond. This would create a stable six-membered ring, significantly altering the molecule's preferred conformation and reducing the availability of that -NH₂ group for intermolecular bonding.

  • Steric Profile: The placement of two amine groups adjacent to each other (at C3 and C4) introduces greater steric crowding on one side of the benzene ring. This could influence the planarity of the substituent groups relative to the ring and affect how molecules can pack together.

  • Electronic Effects: The free amino group is an electron-donating group, which will alter the charge distribution across the aromatic ring and could influence the strength and geometry of π-stacking interactions.

Hypothesized Crystal Packing

Based on these changes, the crystal packing of this compound is likely to differ significantly from its isomer:

  • Disruption of Dimer Motif: If a strong intramolecular hydrogen bond forms, it would consume one of the key hydrogen bond donors. This makes the formation of the R²₂(10) inversion dimer, seen in the proxy structure, less likely.

  • Alternative Hydrogen Bonding Networks: The crystal packing will likely be dominated by other interactions. The remaining N-H from the Boc group and the other N-H from the free amino group could form chains or sheets with the ester carbonyl groups of adjacent molecules. The packing might resemble that of other ortho-substituted aminobenzoates.

  • Potential for Polymorphism: The competition between strong intramolecular hydrogen bonding and various possible intermolecular hydrogen bonding schemes could give rise to polymorphism, where the compound can crystallize in multiple different forms depending on the crystallization conditions.

G cluster_0 Key Structural Features (Proxy) cluster_1 Predicted Features (Target) Proxy_Structure Proxy: Methyl 3-(Boc-amino)benzoate Dimer R²₂(10) Inversion Dimer Proxy_Structure->Dimer H_Bond_Inter Intermolecular H-Bonds Only Proxy_Structure->H_Bond_Inter Conformation Extended/Planar Conformation Proxy_Structure->Conformation Target_Structure Target: Methyl 3-amino-4-(Boc-amino)benzoate No_Dimer Dimer Disrupted Target_Structure->No_Dimer H_Bond_Intra Potential for Intramolecular H-Bond Target_Structure->H_Bond_Intra New_Network Chain/Sheet H-Bond Network Target_Structure->New_Network Polymorphism Increased Polymorph Risk Target_Structure->Polymorphism H_Bond_Intra->No_Dimer causes

Figure 3: Logical relationship between the analyzed proxy structure and predicted features of the target compound.

Part 4: Implications for Drug Development

Understanding the solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate is not an academic exercise; it is a critical requirement in drug development.

  • Solubility and Bioavailability: The strength and nature of the intermolecular interactions in a crystal lattice dictate how easily the crystal dissolves. A structure with very strong hydrogen bonding, like the one hypothesized for the target compound, may have lower aqueous solubility, impacting its bioavailability.

  • Stability and Polymorphism: The existence of multiple crystalline forms (polymorphs) is a major risk in pharmaceutical manufacturing. Each polymorph has different physical properties, including stability and solubility. A predictive analysis, like the one presented here, highlights the risk of polymorphism due to competing hydrogen bond motifs, signaling the need for a thorough polymorph screen during development.

  • Processability: The morphology (shape) of crystals, which is a direct consequence of the underlying crystal structure, affects bulk properties like flowability and compressibility, which are crucial for tablet manufacturing.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(x250542). Available at: [Link][1][2]

  • ResearchGate. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link][3]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols: Leveraging Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate for Advanced Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategically Designed Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a highly versatile and strategically designed aromatic building block. As a derivative of o-phenylenediamine, its unique configuration—featuring a free amine for nucleophilic attack and a second amine masked with a tert-butoxycarbonyl (Boc) protecting group—offers chemists precise control over synthetic outcomes.[1]

The Boc group's lability under acidic conditions allows it to serve as a temporary shield, directing reactivity to the free amine at the 3-position.[1] This prevents undesired side reactions and polymerization, enabling the construction of intricate molecular architectures in a stepwise and controlled manner. The presence of the methyl ester at the 1-position further enhances its utility, providing an additional site for diversification or serving as a key pharmacophoric element in the final molecule.

This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic systems, focusing on benzimidazoles and quinoxalines. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.

Part 1: Synthesis of Substituted Benzimidazoles

The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The most direct application of this compound is its use as a precursor for highly functionalized benzimidazoles. The general approach involves the condensation of the free 3-amino group with a one-carbon electrophile (such as an aldehyde or carboxylic acid), followed by cyclization and subsequent deprotection.

Mechanistic Rationale: The Phillips-Ladenburg Condensation

The reaction of an o-phenylenediamine with an aldehyde, known as the Phillips-Ladenburg synthesis, is a cornerstone of benzimidazole chemistry.[2] The process begins with the nucleophilic attack of the free amine onto the aldehyde's carbonyl carbon, forming a Schiff base intermediate. This is followed by an intramolecular cyclization, where the protected amine attacks the imine carbon to form a dihydrobenzimidazole ring. An oxidative step, often driven by air or a mild oxidant, then leads to the aromatic benzimidazole core.[3][4] The Boc group remains intact throughout this sequence, allowing for its strategic removal in the final step to unveil a secondary amine on the benzene ring, ready for further functionalization if desired.

Workflow for Benzimidazole Synthesis

A Methyl 3-amino-4- ((tert-butoxycarbonyl)amino)benzoate C Condensation & Cyclization A->C Solvent, Heat [Oxidant] B Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) B->C D Boc-Protected Benzimidazole Intermediate C->D Formation of Dihydro-intermediate & Oxidation E Acidic Deprotection (e.g., TFA, HCl) D->E Cleavage of Boc group F Final 2-Substituted Benzimidazole Product E->F

Caption: General workflow for synthesizing 2-substituted benzimidazoles.

Experimental Protocol 1: Synthesis of Methyl 2-phenyl-7-((tert-butoxycarbonyl)amino)-1H-benzo[d]imidazole-6-carboxylate

This protocol details the synthesis of a 2-substituted benzimidazole using benzaldehyde as a representative aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (Absolute)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Condensation and Cyclization:

    • To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), absolute ethanol (20 mL/mmol), and benzaldehyde (1.1 eq).

    • Causality: Ethanol is an effective solvent for both reactants and facilitates the reaction. Using a slight excess of the aldehyde drives the initial condensation to completion.

    • Add a catalytic amount of p-TSA (~0.05 eq).

    • Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for both imine formation and the subsequent cyclization. Air serves as a mild oxidant for the aromatization step.[4]

    • After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

    • Wash the collected solid with cold ethanol to remove unreacted aldehyde and catalyst. Dry under vacuum to yield the Boc-protected benzimidazole intermediate.

  • Boc Group Deprotection:

    • Dissolve the dried intermediate from the previous step in dichloromethane (DCM, 15 mL/mmol).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C (ice bath).

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, releasing tert-butyl cation and carbon dioxide. DCM is a standard solvent for this transformation.

    • Remove the ice bath and stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

    • Purify via flash column chromatography or recrystallization as needed.

Data Summary: Benzimidazole Synthesis Scope

The following table illustrates the versatility of this method with various aldehydes, based on established procedures for o-phenylenediamines.[2][3]

EntryAldehyde (R-CHO)Typical ConditionsExpected Outcome
1BenzaldehydeEtOH, reflux, cat. acidHigh yield of 2-phenyl substituted benzimidazole
24-ChlorobenzaldehydeDMF, 100 °C, air oxidationGood yield of 2-(4-chlorophenyl) substituted product
34-MethoxybenzaldehydeAcetic acid, refluxExcellent yield with electron-donating groups
4Heptanal (aliphatic aldehyde)EtOH/H₂O, Er(OTf)₃ catalyst, microwave irradiation[3]Efficient formation of 2-hexyl substituted benzimidazole

Part 2: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and functional materials. They are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To utilize our building block for this purpose, a preliminary deprotection step is required to unmask the second amine.

Mechanistic Rationale

The synthesis relies on the formation of two Schiff base linkages. After removing the Boc group to generate the free diamine (Methyl 3,4-diaminobenzoate), both amino groups become available for nucleophilic attack. When reacted with a 1,2-dicarbonyl compound like benzil or glyoxal, a sequential double condensation occurs, leading directly to the formation of the six-membered pyrazine ring fused to the benzene core. The reaction is typically acid-catalyzed and driven to completion by heating.

Workflow for Quinoxaline Synthesis

A Methyl 3-amino-4- ((tert-butoxycarbonyl)amino)benzoate B Acidic Deprotection (TFA/DCM) A->B C Methyl 3,4-diaminobenzoate (Free Diamine) B->C Unmasking the second amine E Double Condensation & Cyclization C->E EtOH or AcOH, Reflux D 1,2-Dicarbonyl (e.g., Benzil) D->E F Final Substituted Quinoxaline Product E->F

Caption: Two-step workflow for the synthesis of substituted quinoxalines.

Experimental Protocol 2: Synthesis of Methyl 2,3-diphenylquinoxaline-6-carboxylate

This protocol outlines a two-step procedure starting with the deprotection of the building block followed by condensation with benzil.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzil

  • Ethanol (Absolute) or Glacial Acetic Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Methyl 3,4-diaminobenzoate:

    • Following Step 2 of Experimental Protocol 1 , deprotect this compound using TFA in DCM.

    • After acidic workup and neutralization, ensure the resulting free diamine is thoroughly dried, as it is the starting material for the next step.

  • Quinoxaline Formation:

    • In a 50 mL round-bottom flask, dissolve the Methyl 3,4-diaminobenzoate (1.0 eq) from the previous step and benzil (1.0 eq) in absolute ethanol (25 mL/mmol).

    • Causality: Using stoichiometric equivalents is typical for this condensation. Ethanol is a common solvent, though glacial acetic acid can also be used to catalyze the reaction and aid in dehydration.

    • Heat the mixture to reflux for 2-4 hours. The reaction is often accompanied by a color change, and the product may begin to precipitate from the hot solution.

    • Monitor the reaction by TLC for the disappearance of the starting diamine.

    • Upon completion, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

    • Dry the product under vacuum. The resulting quinoxaline is often of high purity, but can be recrystallized from an ethanol/water mixture if necessary.

Conclusion

This compound stands out as a superior building block for constructing complex heterocyclic systems. The differential protection of its two amino groups provides a powerful synthetic handle, enabling chemists to execute selective transformations with precision. The protocols detailed herein for the synthesis of benzimidazoles and quinoxalines demonstrate the practical utility and logical application of this reagent. By leveraging its unique structural features, researchers can streamline the synthesis of novel compounds for drug discovery, agrochemicals, and materials science.

References

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

  • Beilstein Journals. (2011). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-1,2-Phenylenediamine: A Key Intermediate for Advanced Materials and Chemical Innovation. Retrieved from [Link]

  • PubMed. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Retrieved from [Link]

Sources

Application Notes and Protocols: Electrophilic Reactions of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Synthesis

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical design, and materials science.[1][2] Its structure, derived from 3,4-diaminobenzoic acid, features a unique arrangement of functional groups that dictate its reactivity and utility.[3] The molecule incorporates two key functionalities on an aromatic ring: a pair of vicinal amino groups and a methyl ester. One amino group is free (-NH₂), while the other is protected with a tert-butoxycarbonyl (Boc) group (-NHBoc). This differential protection is crucial, allowing for selective chemical transformations.

The benzene ring is electron-rich due to the powerful electron-donating effects of the two nitrogen substituents, making it highly susceptible to electrophilic aromatic substitution (EAS). The ortho-diamine arrangement also serves as a premier synthon for the construction of fused heterocyclic systems, most notably benzimidazoles, which are privileged structures in drug discovery.[4][5]

This guide provides a detailed exploration of the reactivity of this compound with common electrophiles. We will dissect the causality behind its regiochemical outcomes in EAS reactions and provide robust, field-proven protocols for key transformations, including halogenation and cyclocondensation to form benzimidazoles.

Understanding Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The outcome of any EAS reaction is governed by the electronic and steric influences of the substituents already present on the aromatic ring. In this case, we have three groups to consider: the 3-amino (-NH₂), the 4-NHBoc, and the 1-methyl ester (-COOCH₃).

  • Activating Groups: The -NH₂ and -NHBoc groups are potent activating groups due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the ring via resonance. They are strong ortho, para-directors.

  • Deactivating Group: The -COOCH₃ group is a moderate deactivating group, withdrawing electron density from the ring through both induction and resonance. It is a meta-director.[6]

The combined influence of these groups creates a highly specific reactivity map on the benzene ring. The activating character of the two amino groups overwhelmingly dominates the deactivating nature of the ester, making the ring highly nucleophilic and reactive towards electrophiles.[7]

The directing effects are as follows:

  • 3-NH₂ group directs incoming electrophiles to positions 2, 4, and 6. Position 4 is blocked.

  • 4-NHBoc group directs incoming electrophiles to positions 3 and 5. Position 3 is blocked.

  • 1-COOCH₃ group directs incoming electrophiles to position 5 (meta).

Therefore, the available positions for substitution are C2, C5, and C6. Position C5 is strongly favored as it is ortho to the powerful -NHBoc activating group and is also the meta position relative to the ester. Position C6 is para to the -NH₂ group, and C2 is ortho to it. While substitution at C5 is electronically favored, the steric bulk of the Boc group may provide some hindrance, potentially allowing for substitution at C6 as a minor product. The precise outcome often depends on the specific electrophile and reaction conditions.

Caption: Regioselectivity map for EAS on the target molecule.

Protocol: Electrophilic Halogenation (Bromination)

Halogenation is a fundamental EAS reaction. For a highly activated system like this, a mild brominating agent such as N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination and potential side reactions. Acetonitrile is an excellent solvent choice due to its polarity and relative inertness under these conditions.

Step-by-Step Protocol for Monobromination
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.66 g, 10 mmol).

  • Dissolution: Add 40 mL of acetonitrile and stir at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the reaction rate and selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g, 10.5 mmol) portion-wise over 15 minutes. Adding the electrophile slowly prevents localized high concentrations that can lead to side products.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a different Rf value than the starting material.

  • Workup:

    • Once the reaction is complete, pour the mixture into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium thiosulfate (50 mL) to quench any remaining bromine, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure monobrominated product, predominantly Methyl 5-bromo-3-amino-4-((tert-butoxycarbonyl)amino)benzoate.

Data Summary and Expected Outcome
ParameterValueNotes
Substrate 1.0 eqThis compound
Reagent 1.05 eqN-Bromosuccinimide (NBS)
Solvent AcetonitrileApprox. 15 mL / g of substrate
Temperature 0 °C to RTInitial cooling is key for selectivity
Reaction Time 4-5 hoursMonitor by TLC
Expected Yield 85-95%Post-purification

Protocol: Cyclocondensation for Benzimidazole Synthesis

The ortho-diamine functionality is a powerful tool for building benzimidazole rings, which are core components of numerous pharmaceuticals.[8] The reaction with an aldehyde, known as the Phillips condensation, proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

Mechanism and Rationale

The reaction is typically acid-catalyzed. One amino group performs a nucleophilic attack on the aldehyde carbonyl, forming a hemiaminal which then dehydrates to a Schiff base (imine). The second, nearby amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring. The resulting dihydrobenzimidazole intermediate is then oxidized to the stable, aromatic benzimidazole. Using an oxidant like sodium metabisulfite (Na₂S₂O₅) or simply exposing the reaction to air can facilitate this final step.

Step-by-Step Protocol (using 4-chlorobenzaldehyde)
  • Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 eq, 1.33 g, 5 mmol) and 4-chlorobenzaldehyde (1.1 eq, 0.77 g, 5.5 mmol).

  • Solvent & Catalyst: Add 20 mL of ethanol, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq, 95 mg, 0.5 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6-8 hours. The Boc protecting group is stable under these mild acidic conditions.[9][10]

  • Monitoring: Follow the disappearance of the starting material using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup:

    • After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to remove the ethanol.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield the desired benzimidazole product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Diamine (1.0 eq) & Aldehyde (1.1 eq) in Flask B Add Ethanol & p-TsOH (0.1 eq) A->B Step 1-2 C Heat to Reflux (80°C) for 6-8 hours B->C Step 3 D Monitor by TLC C->D E Cool & Concentrate D->E Step 4-5 (Upon Completion) F Dissolve in EtOAc Wash with NaHCO₃ & Brine E->F G Dry, Filter, & Evaporate F->G H Purify by Recrystallization or Chromatography G->H

Caption: Experimental workflow for benzimidazole synthesis.

Data Summary for Benzimidazole Synthesis
ParameterValueNotes
Substrate 1.0 eqThis compound
Electrophile 1.1 eq4-chlorobenzaldehyde
Catalyst 0.1 eqp-Toluenesulfonic acid (p-TsOH)
Solvent EthanolApprox. 15 mL / g of substrate
Temperature Reflux (~80 °C)
Reaction Time 6-8 hoursMonitor by TLC
Expected Yield 80-90%Post-purification

Conclusion and Outlook

This compound is a superb platform for synthetic diversification. Its reactivity is dominated by the two powerful electron-donating amino groups, leading to predictable regioselectivity in electrophilic aromatic substitution, primarily at the C5 position. Furthermore, its inherent ortho-diamine structure provides a direct and efficient route to valuable benzimidazole heterocycles through cyclocondensation reactions. The protocols detailed herein are robust and scalable, providing researchers with reliable methods to access novel halogenated intermediates and complex heterocyclic scaffolds for application in drug development and materials science.

References

  • Dutta, S., Boruah, J., & Roy, S. (2023). [Source details for this citation were not available in the search results]. As cited in: Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10, x250542. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Sun, Z.-H., & Chen, G.-F. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o886. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10, x250542. [Link]

  • Larmour, C., et al. (2015). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry, 58(5), 2145–2161. [Link]

  • Neves, M. G. P. M. S., et al. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKIVOC, 2009(14), 346-361. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

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Application Notes and Protocols for Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for C-Terminal Peptide Modification

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptides with modified C-termini. Its unique diaminobenzoic acid (Dbz) core, with orthogonally protected amino groups, allows for its use as a versatile linker. This guide provides in-depth technical details and step-by-step protocols for the effective application of this reagent in the synthesis of peptide amides, esters, and thioesters, crucial intermediates in drug discovery and development.

The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for the attachment of the linker to the resin and subsequent peptide chain elongation using standard Fmoc-based SPPS chemistry. The 3-amino group, initially masked, becomes the point of peptide chain attachment. Upon completion of the peptide sequence, the linker can be activated to facilitate cleavage and concomitant C-terminal functionalization.

Core Principles and Workflow

The use of this compound as a linker in SPPS follows a multi-step process. The workflow is designed to first immobilize the linker on a solid support, followed by standard peptide chain elongation, and finally, a specialized cleavage step that allows for the introduction of various functionalities at the C-terminus of the peptide.

cluster_0 Preparation of Linker cluster_1 Solid-Phase Synthesis cluster_2 Cleavage and Functionalization A Methyl 3-amino-4-((tert- butoxycarbonyl)amino)benzoate B Hydrolysis of Methyl Ester A->B C 3-Amino-4-((tert-butoxycarbonyl) amino)benzoic Acid B->C D Coupling to Aminomethyl Resin C->D E Selective Boc Deprotection D->E F Fmoc-SPPS Peptide Elongation E->F G Cleavage from Resin F->G H C-Terminally Modified Peptide G->H

General workflow for using the diaminobenzoic acid linker.

Part 1: Preparation and Immobilization of the Linker

The commercially available this compound requires hydrolysis of its methyl ester to the corresponding carboxylic acid before it can be coupled to an amino-functionalized resin.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the free carboxylic acid, a necessary step for resin loading.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol (approximately 10 mL per gram of ester) in a round-bottom flask.

  • Add 1 M NaOH solution (2 equivalents) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid as a solid.

Protocol 2: Coupling of the Linker to Aminomethyl Resin

This protocol details the attachment of the prepared carboxylic acid linker to a standard aminomethyl-functionalized solid support.

Materials:

  • 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid

  • Aminomethyl (AM) polystyrene resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Swell the aminomethyl resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid (2 equivalents relative to resin loading) and HOBt (2 equivalents) in DMF.

  • Add DIC (2 equivalents) to the solution and pre-activate for 10 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Dry the resin under vacuum.

Part 2: Peptide Synthesis on the Diaminobenzoic Acid Linker

With the linker attached to the resin, the next steps involve deprotection of the Boc group to expose the 4-amino group, followed by standard Fmoc-based peptide chain elongation.

Protocol 3: Selective Boc Deprotection on Resin

This protocol describes the removal of the Boc protecting group from the linker to prepare for peptide synthesis.

Materials:

  • Linker-loaded resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DCM for 30 minutes.

  • Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc group.[2]

  • Drain the TFA solution and wash the resin thoroughly with DCM (5x).

  • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).

  • Wash the resin with DMF (5x) to prepare for the first amino acid coupling.

cluster_0 Resin Preparation cluster_1 Fmoc Deprotection cluster_2 Amino Acid Coupling A Swell Resin in DMF B Drain DMF A->B C Add 20% Piperidine in DMF B->C D Agitate for 5-10 min C->D E Drain and Repeat D->E F Wash with DMF E->F G Pre-activate Fmoc-Amino Acid (e.g., with HBTU/HOBt/DIEA) F->G H Add to Resin G->H I Agitate for 1-2 hours H->I J Monitor with Kaiser Test I->J K Wash with DMF J->K K->C Repeat for next amino acid

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors are paramount to the development of novel therapeutics. Among the myriad of chemical building blocks available to researchers, Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate stands out as a highly valuable and versatile intermediate. Its unique structural arrangement, featuring a differentially protected vicinal diamine on a benzoate scaffold, offers a sophisticated platform for the construction of complex heterocyclic systems, particularly those targeting key enzymes in cellular signaling pathways.

This guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into the rationale behind its molecular design, provide detailed protocols for its synthesis and subsequent elaboration, and showcase its utility in the generation of potent kinase inhibitors.

The Rationale for Design: Strategic Differentiation of Reactivity

The efficacy of this compound as a synthetic intermediate is rooted in the strategic placement and differential protection of its two amino groups. The tert-butoxycarbonyl (Boc) protecting group on the C4-amine is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions. This allows for a sequential and controlled manipulation of the two amine functionalities.

The free amino group at the C3 position is more nucleophilic and readily participates in a range of chemical transformations, including acylation, alkylation, and condensation reactions. This differential reactivity is the cornerstone of its utility, enabling chemists to introduce diverse functionalities at the C3 position while the C4 amine remains masked. Subsequently, the Boc group can be removed to unmask the C4 amine for further reactions, such as cyclization to form heterocyclic rings. This strategic protection scheme is essential for controlling regioselectivity and achieving the desired molecular architecture in multi-step syntheses.[1]

Core Application: Synthesis of Benzimidazole-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of benzimidazole-containing compounds. The benzimidazole moiety is a prominent scaffold in a multitude of clinically approved drugs and investigational agents, particularly kinase inhibitors.[2][3] The adjacent amino groups on the benzoate ring are perfectly positioned to undergo cyclization reactions to form the imidazole ring of the benzimidazole system.

Kinases, such as Aurora kinases, Polo-like kinases (PLK), and Glycogen Synthase Kinase 3 (GSK-3), are critical regulators of cell cycle progression, proliferation, and apoptosis.[4][5][6] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The following sections will detail the synthesis of the key intermediate and its application in the construction of a generic benzimidazole core, a common feature in many kinase inhibitors.

Synthesis of this compound

A reliable synthetic route to the title compound can be adapted from established procedures for related molecules.[7][8] The synthesis logically begins with a commercially available starting material, such as 3-amino-4-nitrobenzoic acid, and proceeds through a three-step sequence of esterification, reduction, and selective Boc protection.

Synthesis_Workflow Start 3-Amino-4-nitrobenzoic acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Intermediate1 Methyl 3-amino-4-nitrobenzoate Step1->Intermediate1 Step2 Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 Methyl 3,4-diaminobenzoate Step2->Intermediate2 Step3 Selective Boc Protection (Boc)2O, Solvent Intermediate2->Step3 FinalProduct Methyl 3-amino-4-((tert- butoxycarbonyl)amino)benzoate Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Part A: Esterification of 3-Amino-4-nitrobenzoic acid

  • To a stirred solution of 3-amino-4-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of starting material) at 0 °C, add thionyl chloride (1.5-2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 3-amino-4-nitrobenzoate.

Part B: Reduction of the Nitro Group

  • Dissolve Methyl 3-amino-4-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H2 gas, balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield Methyl 3,4-diaminobenzoate.

Part C: Selective Boc Protection

  • Dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)2O, 1.0-1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the formation of the mono-protected product by TLC.[8]

  • Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to isolate this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
Methyl 3-amino-4-nitrobenzoateC8H8N2O4196.1690-95%
Methyl 3,4-diaminobenzoateC8H10N2O2166.1895-99%
This compoundC13H18N2O4266.2960-75%
Application Protocol: Synthesis of a Benzimidazole Core

The synthesized this compound can be utilized to construct a benzimidazole ring, a common core in many kinase inhibitors. This process typically involves an initial reaction at the free 3-amino group, followed by deprotection and cyclization.

Benzimidazole_Synthesis Start Methyl 3-amino-4-((tert- butoxycarbonyl)amino)benzoate Step1 Amide Coupling (R-COCl, Base) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA or HCl) Intermediate1->Step2 Intermediate2 Deprotected Amine Step2->Intermediate2 Step3 Cyclization (e.g., Acetic Acid, Heat) Intermediate2->Step3 FinalProduct Benzimidazole Core Step3->FinalProduct

Caption: General workflow for the synthesis of a benzimidazole core.

Protocol 2: General Procedure for Benzimidazole Synthesis

Step A: Amide Coupling

  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as DCM or THF.

  • Add a suitable base, for example, pyridine or triethylamine (1.5-2.0 eq).

  • Cool the mixture to 0 °C and add the desired acid chloride (R-COCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions (e.g., water, dilute HCl, saturated NaHCO3) to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide intermediate by column chromatography if necessary.

Step B: Boc Deprotection and Cyclization

  • Dissolve the amide intermediate from Step A in a suitable solvent (e.g., DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

  • Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture under reduced pressure to remove the acid.

  • To induce cyclization, dissolve the resulting crude amine salt in a high-boiling point solvent like acetic acid or xylenes and heat to reflux.

  • Monitor the formation of the benzimidazole product by TLC.

  • Upon completion, cool the reaction mixture, and isolate the product by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Targeting Cellular Signaling: The Role of Kinase Inhibition

The benzimidazole scaffold synthesized from this compound serves as a versatile template for the development of inhibitors against various kinases implicated in cancer and other diseases.

Kinase_Signaling cluster_0 Kinase Signaling Pathways Aurora_Kinase Aurora Kinase Mitosis Mitosis & Cell Cycle Progression Aurora_Kinase->Mitosis PLK Polo-like Kinase (PLK) PLK->Mitosis GSK3 GSK-3 Apoptosis Apoptosis GSK3->Apoptosis Proliferation Cell Proliferation GSK3->Proliferation Inhibitor Benzimidazole-based Inhibitor Inhibitor->Aurora_Kinase Inhibition Inhibitor->PLK Inhibition Inhibitor->GSK3 Inhibition

Caption: Inhibition of key kinase signaling pathways by benzimidazole-based inhibitors.

By modifying the substituents on the benzimidazole core, researchers can fine-tune the selectivity and potency of the inhibitors for specific kinases. For example, targeting Aurora and Polo-like kinases can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9][10] Similarly, inhibitors of GSK-3 have therapeutic potential in neurodegenerative diseases and some cancers.[11]

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers a powerful tool for medicinal chemists. Its inherent differential reactivity allows for the controlled and sequential synthesis of complex heterocyclic structures, most notably the benzimidazole core found in numerous targeted therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile intermediate in their drug discovery programs. As the demand for highly selective and potent kinase inhibitors continues to grow, the importance of sophisticated synthetic intermediates like this compound will undoubtedly increase, paving the way for the development of next-generation targeted therapies.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7), x230542. [Link]

  • Hernandez, A. S., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • Chen, J., et al. (2016). Discovery of Novel Polo-Like Kinase 1 Polo-Box Domain Inhibitors to Induce Mitotic Arrest in Tumor Cells. Journal of Medicinal Chemistry. [Link]

  • Georgopoulou, D., et al. (2015). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Senthilkumar, P., et al. (2023). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. BMC Chemistry. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. [Link]

  • Medina, M., & Avila, J. (2014). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience. [Link]

  • Google Patents. (2017). The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, H., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules. [Link]

  • Google Patents. (2003). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Senthilkumar, P., et al. (2023). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. BMC Chemistry. [Link]

  • Stahl, G. L., Walter, R., & Smith, C. W. (1978). Selective Mono‐BOC Protection of Diamines. The Journal of Organic Chemistry. [Link]

  • World Journal of Pharmaceutical Research. (2022). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

  • Google Patents. (2012).
  • PubMed. (2018). Design and Synthesis of 3,4-diarylpyrrole Analogues as Potent Topoisomerase Inhibitors. [Link]

  • PubMed Central. (2014). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]

  • ResearchGate. (2014). Glycogen Synthase Kinase 3 (GSK3): Its Role and Inhibitors. [Link]

  • PubMed Central. (2015). Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. [Link]

  • PubMed. (2013). Benzimidazole derivatives as kinase inhibitors. [Link]

  • Tsuji, K., Hymel, D., & Burke, T. R., Jr. (2017). Bivalent inhibitors that target the polo-box domain in polo-like kinase 1. NIH Research Festival. [Link]

  • Reindl, W., et al. (2009). A pan-specific inhibitor of the polo-box domains of polo-like kinases arrests cancer cells in mitosis. Chembiochem. [Link]

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derivatization of the amino group in Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Derivatization of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Introduction

This compound is a versatile bifunctional aromatic building block crucial in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. Its structure features two distinct amino functionalities: a primary aromatic amine at the C3 position and a Boc-protected amine at the C4 position. This unique arrangement presents a common synthetic challenge and opportunity: the chemoselective derivatization of the C3-amino group while preserving the integrity of the C4-Boc protecting group and the C1-methyl ester.

This guide provides a comprehensive overview of the principles and detailed protocols for the selective modification of the C3-amino group. We will explore the underlying chemical principles that govern this selectivity and offer field-proven methodologies for common derivatizations, including N-acylation, N-sulfonylation, and N-alkylation. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization, ensuring reliable and reproducible outcomes for researchers in drug discovery and chemical development.

The Principle of Chemoselectivity: A Tale of Two Amines

The success of selectively derivatizing the C3-amino group hinges on the significant difference in reactivity between the two nitrogen atoms.

  • The C3-Amino Group: This is a primary aromatic amine (aniline). The nitrogen's lone pair of electrons is available for nucleophilic attack on various electrophiles. While its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the aromatic ring and the methyl ester, it remains sufficiently reactive for a wide range of transformations.

  • The C4-(Boc-amino) Group: The nitrogen atom at the C4 position is part of a carbamate functional group. The lone pair on this nitrogen is significantly delocalized into the adjacent carbonyl of the tert-butoxycarbonyl (Boc) group, forming a resonance-stabilized amide-like structure.[1] This delocalization drastically reduces its nucleophilicity. Furthermore, the bulky tert-butyl group provides substantial steric hindrance, physically blocking the approach of electrophiles.[2]

This electronic and steric differentiation is the cornerstone of the derivatization strategy. Standard electrophilic reagents will preferentially react with the more nucleophilic and sterically accessible C3-amino group.

G start Start: Methyl 3-amino-4-(Boc-amino)benzoate + Electrophile (e.g., Acyl Chloride) dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Non-Nucleophilic Base (e.g., Triethylamine) cool->add_base add_reagent Add Electrophile Dropwise add_base->add_reagent warm_rt Warm to Room Temperature & Stir add_reagent->warm_rt monitor Monitor by TLC (Check for consumption of starting material) warm_rt->monitor monitor->warm_rt Incomplete workup Aqueous Work-up (Quench, Wash, Extract) monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end_node Final Product: Characterized & Pure purify->end_node

Sources

Application Notes and Protocols: Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate as a Strategic Building Block for Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Differentially Protected Diaminobenzoate Ester

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate stands out as a quintessential example of a well-designed building block, offering chemists a scaffold with orthogonally protected amino functionalities. This differential protection—a primary aromatic amine and a Boc-protected secondary amine—allows for selective, sequential chemical transformations, a crucial feature in the multi-step synthesis of many targeted therapeutics.

The primary amine at the 4-position provides a nucleophilic handle for a variety of coupling reactions, while the tert-butoxycarbonyl (Boc) group at the 3-position offers a stable, yet readily cleavable, protecting group for the adjacent amino moiety. This arrangement is particularly advantageous in the synthesis of heterocyclic compounds, where precise control over the introduction of substituents is necessary to achieve the desired biological activity and pharmacokinetic profile.

This guide will provide an in-depth exploration of the applications of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, with a specific focus on its pivotal role in the synthesis of the potent BRAF inhibitor, Dabrafenib. We will delve into the detailed protocols, the rationale behind the experimental choices, and the biological context of the final bioactive molecule.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate are summarized below.

PropertyValue
CAS Number 1298108-48-1
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance Solid
Purity ≥95%
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C
SMILES O=C(OC)C1=CC=C(N)C(NC(OC(C)(C)C)=O)=C1
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Conceptual Synthesis of the Building Block

The preparation of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate typically involves a multi-step sequence starting from a more readily available precursor, such as 3-nitro-4-aminobenzoic acid. The general synthetic strategy is outlined in the workflow below. The key steps involve esterification of the carboxylic acid, selective reduction of the nitro group, and subsequent protection of the newly formed amine with a Boc group. This sequence ensures the desired arrangement of the functional groups.

G cluster_0 Synthesis of the Building Block start 3-Nitro-4-aminobenzoic Acid esterification Esterification (e.g., SOCl2, MeOH) start->esterification reduction Selective Reduction of Nitro Group (e.g., Fe, NH4Cl) esterification->reduction protection Boc Protection (e.g., (Boc)2O, base) reduction->protection product Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate protection->product

Figure 1: Conceptual workflow for the synthesis of the title building block.

Application in the Synthesis of a Dabrafenib Precursor

A prominent and highly valuable application of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is in the synthesis of Dabrafenib, a potent inhibitor of the BRAF kinase, which is a key target in the treatment of certain cancers, including melanoma.[1] The building block is utilized to construct the core aminothiazole moiety of Dabrafenib.

The following protocol details the synthesis of a key intermediate, tert-butyl (4-(methoxycarbonyl)-2-(2-(tert-butyl)thiazol-4-yl)phenyl)carbamate, from Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate. This protocol is a composite of procedures described in the patent literature for the synthesis of Dabrafenib and its analogues.

Experimental Workflow: Synthesis of a Key Dabrafenib Intermediate

G cluster_1 Synthesis of Dabrafenib Intermediate start_mol Methyl 4-amino-3-(Boc-amino)benzoate bromination Step 1: Bromination (e.g., NBS in DMF) start_mol->bromination thiazole_formation Step 2: Thiazole Ring Formation (e.g., Pivalothioamide, ethanol, reflux) bromination->thiazole_formation intermediate Key Dabrafenib Intermediate thiazole_formation->intermediate

Figure 2: Synthetic workflow for a key Dabrafenib intermediate.
Detailed Step-by-Step Protocol

Step 1: Bromination of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

  • Rationale: This step introduces a bromine atom at the 5-position of the benzene ring. This bromine will later be a reactive site for the formation of the thiazole ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings.

  • Procedure:

    • To a solution of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (1.0 eq) in dimethylformamide (DMF), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the brominated intermediate.

Step 2: Hantzsch Thiazole Synthesis

  • Rationale: This is a classic method for the synthesis of thiazole rings. The brominated intermediate from Step 1 undergoes a condensation and cyclization reaction with a thioamide, in this case, pivalothioamide, to form the desired thiazole ring.

  • Procedure:

    • A mixture of the brominated intermediate from Step 1 (1.0 eq) and pivalothioamide (1.2 eq) in ethanol is heated to reflux for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the key Dabrafenib intermediate.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Yield
1. Bromination N-Bromosuccinimide (NBS)DMF0 °C to RT85-95%
2. Thiazole Formation PivalothioamideEthanolReflux70-85%

Biological Context: The BRAF Signaling Pathway and Dabrafenib's Mechanism of Action

The BRAF gene encodes a serine/threonine-protein kinase that is a key component of the RAS/MAPK signaling pathway.[2] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and proliferation, a hallmark of many cancers, especially melanoma.[4]

Dabrafenib is a potent and selective inhibitor of the mutated BRAF kinase.[5] It acts as an ATP-competitive inhibitor, binding to the active conformation of the BRAF V600E mutant protein.[5] This binding prevents the phosphorylation of downstream targets, MEK1 and MEK2, thereby inhibiting the entire MAPK signaling cascade.[6][7] The ultimate result is the induction of cell cycle arrest and apoptosis in cancer cells harboring the BRAF mutation.[5]

BRAF/MAPK Signaling Pathway

G cluster_pathway BRAF/MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Figure 3: Simplified BRAF/MAPK signaling pathway and the point of inhibition by Dabrafenib.

Conclusion

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is a strategically designed building block with significant utility in the synthesis of complex bioactive molecules. Its orthogonally protected amino groups allow for selective and controlled chemical transformations, making it an invaluable tool for medicinal chemists. The successful application of this compound in the synthesis of the BRAF inhibitor Dabrafenib underscores its importance in the development of targeted cancer therapies. The protocols and rationale presented in this guide are intended to provide researchers with a solid foundation for utilizing this versatile building block in their own drug discovery and development endeavors.

References

  • Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Retrieved from [Link][8]

  • Google Patents. (2014). CN103588767A - Preparation method of dabrafenib. Retrieved from [9]

  • Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib. Retrieved from [10][11]

  • National Center for Biotechnology Information. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Retrieved from [Link][2]

  • New Drug Approvals. (n.d.). dabrafenib mesylate. Retrieved from [Link][12]

  • PatSnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate?. Retrieved from [Link][13]

  • ResearchGate. (2020). Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors generates a blockade point in MAPK pathway at two different levels, inhibiting oncogenic downstream signaling and causing cell cycle arrest. Retrieved from [Link][6]

  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2013). 202806Orig1s000. Retrieved from [Link][1]

  • Value-Based Cancer Care. (n.d.). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Retrieved from [Link][4]

Sources

Synthetic Utility of Boc-Protected Diamino Benzoates: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, Boc-protected diamino benzoates have emerged as exceptionally versatile synthons. These molecules feature an aromatic core functionalized with a benzoate ester and two amino groups, one of which is temporarily masked by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] This differential protection is the key to their utility, allowing for sequential, site-selective reactions. The Boc group's stability under a wide range of basic and nucleophilic conditions, coupled with its clean, mild removal via acid treatment, provides the orthogonal handle required for multi-step syntheses.[3][4][5]

This guide provides an in-depth exploration of the synthetic applications of Boc-protected diamino benzoates. We will delve into their critical role in the synthesis of privileged heterocyclic scaffolds like benzodiazepines and quinazolinones, their application as versatile linkers in the construction of bioconjugates such as antibody-drug conjugates (ADCs), and their use as precursors to unnatural amino acids.[6][7][8] Each section combines a discussion of the underlying chemical principles with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Strategic Core: Understanding Boc Protection and Deprotection

The power of Boc-protected diamino benzoates lies in the precise control afforded by the Boc group. Its steric bulk can influence the regioselectivity of nearby reactions, while its primary function is to render an amine nucleophile inert until its reactivity is desired.[9] This allows chemists to perform transformations at other sites—such as the free amine, the aromatic ring, or the ester—without interference.

Causality Behind the Choice: Why the Boc Group?
  • Orthogonality: The Boc group is stable to bases, hydrogenolysis, and many nucleophiles, making it compatible with a wide range of reactions, including those used for Fmoc or Cbz-group removal.[3][]

  • Mild Deprotection: It is readily cleaved under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][11] The byproducts of this cleavage are volatile (isobutene and carbon dioxide), simplifying purification.[4]

  • Improved Solubility: The lipophilic tert-butyl group can enhance the solubility of polar precursors in organic solvents, aiding in reaction handling and purification.[9]

Protocol 1: Selective Mono-Boc Protection of a Diamine

This protocol is adapted from methodologies for the selective monofunctionalization of symmetrical diamines, a critical step in preparing the title compounds.[12][13] The strategy involves the transient protonation of one amine group to deactivate it towards Boc anhydride.

Materials:

  • Diamine starting material (e.g., methyl 3,4-diaminobenzoate)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), gaseous or concentrated solution

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) solution, 1 M

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Dissolve the diamine (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of HCl (as a solution in methanol or dropwise from a concentrated aqueous solution). Stir the mixture for 30 minutes at 0 °C to allow for the formation of the hydrochloride salt, effectively protecting one amine group.[12]

  • Dissolve (Boc)₂O (1.0 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water and diethyl ether to the residue. Carefully neutralize the mixture by adding 1 M NaOH solution until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude mono-Boc-protected product, which can be purified by column chromatography.

Protocol 2: Standard Boc Deprotection

This procedure describes the acidic cleavage of the Boc group to unmask the protected amine for subsequent reactions.[9][11]

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4 M solution in dioxane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add TFA (5-10 eq) dropwise at room temperature. Alternatively, use a 4 M HCl solution in dioxane (5-10 eq).

  • Stir the reaction at room temperature for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Redissolve the residue in an organic solvent like ethyl acetate and carefully quench by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Diagram 1: The Boc Protection-Deprotection Cycle.

Application in Heterocyclic Synthesis

The arrangement of functional groups in Boc-protected diamino benzoates makes them ideal precursors for constructing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[14]

Focus 2.1: Synthesis of the 1,4-Benzodiazepine Scaffold

1,4-Benzodiazepines are a class of compounds with significant therapeutic applications.[15] Their synthesis often involves the condensation of an ortho-phenylenediamine with a carbonyl compound.[16] Using a Boc-protected ortho-diaminobenzoate allows for the construction of a benzodiazepine ring with a handle (the ester) for further functionalization.

Causality Behind the Method: The reaction proceeds via the formation of an imine with the more nucleophilic free amine, followed by an intramolecular cyclization and deprotection sequence. Multi-component strategies, such as the Ugi reaction, can also be employed to rapidly build molecular complexity.[7]

Protocol 3: One-Pot Synthesis of a 1,4-Benzodiazepine Derivative

This protocol is a conceptual adaptation of multicomponent strategies for benzodiazepine synthesis.[7][17]

Materials:

  • Methyl 4-(tert-butoxycarbonylamino)-3-aminobenzoate (1.0 eq)

  • A ketone (e.g., acetone or a β-ketoester) (1.2 eq)

  • H-MCM-22 or another suitable acid catalyst[16]

  • Acetonitrile or Toluene as solvent

  • Trifluoroacetic acid (TFA) for in-situ deprotection/cyclization

Procedure:

  • To a solution of methyl 4-(tert-butoxycarbonylamino)-3-aminobenzoate (1.0 eq) and the ketone (1.2 eq) in acetonitrile (0.2 M), add the acid catalyst (e.g., H-MCM-22, 10 wt%).

  • Stir the mixture at room temperature for 4-6 hours to facilitate the initial condensation and imine formation. Monitor by LC-MS.

  • After the initial condensation, add TFA (5 eq) to the reaction mixture.

  • Heat the reaction to 40-60 °C and stir overnight. The TFA will cleave the Boc group, and the newly freed amine will cyclize to form the benzodiazepine ring.[7]

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the desired 1,4-benzodiazepine product.

Diagram 2: General synthetic workflow for 1,4-benzodiazepines.
Focus 2.2: Synthesis of Quinazolinones

The quinazolinone framework is another core structure in many approved drugs.[6] Their synthesis often starts from 2-aminobenzoic acids (anthranilic acids). A Boc-protected diaminobenzoate can serve as a synthon for a functionalized quinazolinone.

Causality Behind the Method: A common route involves the acylation of the amino group at the 2-position of an anthranilate, followed by condensation with an amine source and cyclization. Copper catalysis can be employed to mediate the coupling and cyclization steps while preserving stereochemistry if chiral amino acids are used.[6][18]

Protocol 4: Copper-Mediated Synthesis of a Quinazolinone

This protocol is based on a multi-component procedure for synthesizing N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[6]

Materials:

  • Methyl 2-amino-5-(tert-butoxycarbonylamino)benzoate (1.0 eq)

  • N-Boc-L-alanine (or another N-Boc-amino acid) (1.0 eq)

  • Anhydrous Copper(II) Chloride (CuCl₂) (0.25 eq)

  • Methanesulfonyl chloride (MsCl) (1.0 eq)

  • N-methylimidazole (NMI) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the Boc-protected diaminobenzoate (1.0 eq), N-Boc-L-alanine (1.0 eq), anhydrous CuCl₂ (0.25 eq), and 4 Å molecular sieves.

  • Add anhydrous DCM (0.1 M) and cool the mixture to -20 °C.

  • Add NMI (1.0 eq) dropwise, followed by the dropwise addition of MsCl (1.0 eq).

  • Stir the reaction at -20 °C for 1.5-2 hours. The MsCl and NMI activate the carboxylic acid for coupling.[6]

  • After the initial coupling, add a primary amine (e.g., aniline, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. This step facilitates aminolysis and subsequent cyclization to the quinazolinone core.

  • Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of celite, wash with DCM, and concentrate the filtrate.

  • Purify the resulting residue by flash column chromatography to yield the target quinazolinone.

Substrate (Diamino Benzoate)Coupling Partner (N-Boc-AA)Yield (%)Reference
Methyl 2-amino-5-nitrobenzoateN-Boc-L-Alanine75%[6]
Methyl 2-aminobenzoateN-Boc-L-Phenylalanine81%[6]
Methyl 2-amino-5-chlorobenzoateN-Boc-L-Valine72%[6]
Table 1: Representative yields for copper-mediated quinazolinone synthesis. Yields are illustrative based on related literature.

Application as Linkers in Medicinal Chemistry

The precise placement of two differentially reactive amino groups makes Boc-protected diamino benzoates excellent candidates for heterobifunctional linkers.[8] Linkers are crucial components in targeted therapies like ADCs, where they connect a potent cytotoxic payload to a tumor-targeting antibody.[19][]

Causality Behind the Strategy: The free amine can be coupled to a payload or antibody first. Following this conjugation, the Boc group is removed, exposing a second amine that can be reacted with the other component. This sequential approach prevents undesired polymerization and ensures the formation of a well-defined conjugate.[8][21]

Protocol 5: Sequential Conjugation Using a Diamino Benzoate Linker

Part A: Conjugation to Molecule 1 (e.g., an activated drug payload)

  • Dissolve the Boc-protected diamino benzoate (e.g., methyl 4-amino-3-(tert-butoxycarbonylamino)benzoate) (1.1 eq) in a suitable solvent like DMF or DMSO.

  • Add an activated payload molecule (containing, for example, an NHS-ester or acyl chloride) (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purify the resulting conjugate (Linker-Payload) by preparative HPLC.

Part B: Boc Deprotection and Conjugation to Molecule 2 (e.g., an antibody)

  • Deprotect the purified Linker-Payload conjugate using the conditions described in Protocol 2 .

  • After workup, the deprotected Linker-Payload, now possessing a free amine, is ready for the second conjugation.

  • The conjugation to a targeting antibody often involves reacting the amine with a pre-activated site on the antibody (e.g., an aldehyde generated by periodate oxidation of glycans). This reaction is typically performed in an aqueous buffer system at a specific pH.

  • The final ADC is then purified using size-exclusion or hydrophobic interaction chromatography.

Diagram 3: Workflow for sequential conjugation using a diamino linker.

Other Synthetic Applications

The utility of these building blocks extends beyond the applications detailed above.

  • Unnatural Amino Acids: Substituted aminobenzoic acids are considered non-proteinogenic or "unnatural" amino acids.[22] Their incorporation into peptides can enforce specific conformations or improve metabolic stability. Boc-protected diamino benzoates can be used in peptide synthesis, where the additional amino group can be used for cyclization or as an attachment point for side chains.[][]

  • Materials Science: As functional monomers, these compounds can be used in polymer chemistry. The protected diamine allows for controlled polymerization, and subsequent deprotection yields a polymer with pendant amine groups that can be used for cross-linking or further functionalization.[24]

Conclusion

Boc-protected diamino benzoates are powerful and versatile intermediates in organic synthesis. The strategic advantage conferred by the acid-labile Boc group enables chemists to perform selective, sequential reactions, facilitating the efficient construction of complex molecules. From the synthesis of medicinally relevant heterocyclic cores like benzodiazepines and quinazolinones to their use as precise linkers in targeted drug conjugates, these building blocks provide reliable and adaptable solutions to modern synthetic challenges. The protocols and principles outlined in this guide are intended to serve as a foundational resource for researchers aiming to leverage the full potential of these valuable synthons in their drug discovery and development programs.

References

  • Vertex AI Search. (2026).
  • National Institutes of Health (NIH). (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
  • Quora. (2022). What is the protection of BOC in organic synthesis processes?.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Vertex AI Search. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • National Institutes of Health (NIH). (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC.
  • ResearchGate. (n.d.). General synthetic approaches to N-Boc-quinazolinones.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025).
  • Dergipark. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • MDPI. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Semantic Scholar. (2012).
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Vertex AI Search. (n.d.). The Role of N-Boc-Ethylenediamine in Advanced Polymer Chemistry.
  • National Institutes of Health (NIH). (n.d.).
  • Taylor & Francis Online. (2007). A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines.
  • BenchChem. (n.d.).
  • ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines.
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • BOC Sciences. (n.d.).

Sources

Troubleshooting & Optimization

troubleshooting Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate synthesis side products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the selective N-Boc protection of methyl 3,4-diaminobenzoate. Our goal is to provide practical, in-depth solutions grounded in chemical principles to help you optimize your synthesis and troubleshoot unexpected outcomes.

Introduction: The Challenge of Selective Protection

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthesis typically involves the selective protection of the 4-amino group of methyl 3,4-diaminobenzoate. The primary challenge lies in achieving high regioselectivity and minimizing the formation of common side products, such as the di-protected species and the undesired 3-N-Boc isomer. This guide addresses the most frequently encountered issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture of products that are difficult to separate. What are the likely side products I am seeing on my TLC plate?

A1: When performing the N-Boc protection of methyl 3,4-diaminobenzoate, it is common to observe multiple spots on a Thin Layer Chromatography (TLC) analysis. The primary species to expect are the starting material, the desired product, and two major side products.

Causality: The two amino groups on the aromatic ring have different nucleophilicities. The 3-amino group is meta to the electron-withdrawing methyl ester group, making it more nucleophilic than the 4-amino group, which is in the para position. This electronic difference, combined with the stoichiometry of the reagents, dictates the product distribution. Over-addition of the Boc-anhydride ((Boc)2O) reagent will inevitably lead to double protection.

Expected Products and TLC Data:

CompoundStructureDescriptionExpected Relative Rf*
Methyl 3,4-diaminobenzoateStarting Material: Most polar, will have the lowest Rf value.0.15
This compound Desired Product: Intermediate polarity.0.40
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoateIsomeric Side Product: Polarity is very similar to the desired product, making separation difficult.0.45
Methyl 3,4-bis((tert-butoxycarbonyl)amino)benzoateDi-Boc Side Product: Least polar due to two bulky, non-polar Boc groups. Will have the highest Rf.0.70

*Note: Rf values are illustrative for a typical ethyl acetate/hexane solvent system. Actual values will vary based on the exact eluent composition and stationary phase.

Q2: My main impurity is the di-Boc protected compound. How can I minimize its formation?

A2: The formation of Methyl 3,4-bis((tert-butoxycarbonyl)amino)benzoate is a classic issue of over-reaction. It arises when both amino groups react with the Boc-anhydride. The key to preventing this is precise control over reaction stoichiometry and conditions.

Expertise & Causality: Since the mono-protected product is still nucleophilic, it can react a second time to form the di-protected species. To favor mono-protection, the reaction must be stopped once a sufficient amount of the starting material has been consumed, accepting that some starting material will remain.

Recommended Protocol to Minimize Di-protection:

  • Reagent Stoichiometry: Use a slight deficit or exactly one equivalent of Di-tert-butyl dicarbonate ((Boc)2O). A common starting point is 0.95 equivalents relative to the diamine.

  • Slow Addition: Dissolve the (Boc)2O in a suitable solvent (e.g., THF, Dioxane) and add it dropwise to the solution of the diamine over a period of 1-2 hours. This maintains a low concentration of the protecting agent, favoring reaction at the more reactive site and reducing the chance of a second reaction.[1]

  • Temperature Control: Perform the reaction at a reduced temperature, typically 0 °C to room temperature. Lower temperatures decrease the reaction rate, allowing for greater control.

  • Monitoring: Monitor the reaction progress closely using TLC. The ideal point to stop the reaction is when the starting material spot has diminished significantly, but before the di-Boc product spot becomes intense.

Q3: I am struggling with regioselectivity and forming the wrong isomer. How can I selectively protect the 4-amino group?

A3: This is the most significant synthetic challenge. As discussed, the 3-amino group is electronically more nucleophilic. To favor protection at the less reactive 4-position, a strategy is needed to temporarily deactivate the 3-amino group. A highly effective method involves the selective protonation of the more basic amino group.[2]

Authoritative Grounding: The pKa difference between the two amines allows for selective monoprotonation. The more basic amine (position 3) will be protonated first by a strong acid, forming an ammonium salt. This positively charged group is no longer nucleophilic, leaving the 4-amino group free to react with the (Boc)2O.

Workflow for Selective 4-N-Boc Protection

G cluster_0 Step 1: Selective Protonation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Work-up & Purification Start Methyl 3,4-diaminobenzoate in an aprotic solvent (e.g., CH2Cl2) Add_HCl Add 1.0 eq. of HCl (e.g., HCl in Dioxane) at 0 °C Start->Add_HCl Protonated Formation of the 3-amino-4-ammonium intermediate Add_HCl->Protonated Add_Base Add 1.0 eq. of a non-nucleophilic base (e.g., Et3N) Protonated->Add_Base Add_Boc Slowly add 1.0 eq. of (Boc)2O Add_Base->Add_Boc Reaction Reaction mixture stirred at room temperature Add_Boc->Reaction Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Purify Column Chromatography (Hexane/Ethyl Acetate) Workup->Purify Product Isolated Product: This compound Purify->Product

Caption: Workflow for selective 4-N-Boc protection.

Q4: How can I definitively confirm the structure of my product and distinguish it from the isomeric side product?

A4: Unambiguous characterization requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the aromatic ring creates a unique splitting pattern for the protons, allowing for clear differentiation.

Trustworthiness through Data:

  • 1H NMR Spectroscopy: The key is the coupling patterns of the three aromatic protons.

    • Desired Product (4-N-Boc): You will observe a doublet (H at C5), a doublet of doublets (H at C6), and another doublet (H at C2). The proton at C2, being ortho to the free amine, will often be the most upfield.

    • Isomeric Side Product (3-N-Boc): The pattern will be different. The proton at C2 will be a doublet, but the protons at C5 and C6 will also show distinct shifts and couplings due to their proximity to the different functional groups. 2D NMR techniques like COSY and HMBC can further confirm assignments.

  • Mass Spectrometry (MS): Both isomers will have the same mass-to-charge ratio (m/z). Therefore, MS is useful for confirming the molecular weight of the mono-protected product but cannot distinguish between isomers.

  • Infrared (IR) Spectroscopy: While less definitive, IR can show characteristic peaks for the N-H stretches of the free amine, the N-H stretch of the carbamate, and the C=O stretches of the ester and carbamate.

Protocol for Analytical Characterization by 1H NMR:

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Acquire a standard proton NMR spectrum. Ensure sufficient resolution to resolve the aromatic region (typically 6.5-8.0 ppm).

  • Analysis: Integrate the peaks and analyze the splitting patterns (multiplicity) and coupling constants (J-values) for the aromatic protons. Compare the observed pattern to literature values or predicted spectra for both isomers to confirm the structure.

Q5: My final product seems to have hydrolyzed; I see a baseline spot on my TLC. How can I prevent this?

A5: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat, to form the corresponding carboxylic acid. This is a common issue during the reaction work-up.

Causality: The work-up often involves an aqueous wash with a mild base (like sodium bicarbonate) to remove any unreacted acid or acidic byproducts. If a strong base (like NaOH) is used, or if the mixture is left for too long, saponification (hydrolysis) of the ester can occur.[3] Similarly, harsh acidic conditions during deprotection or work-up can also catalyze hydrolysis.[4]

Recommendations for a Stable Work-up:

  • Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), for neutralization. Avoid stronger bases like sodium or potassium carbonate/hydroxide.

  • Perform all aqueous washes at room temperature or below to minimize the rate of hydrolysis.

  • Do not let the reaction mixture sit in the biphasic work-up system for extended periods. Proceed with extraction promptly after neutralization.

  • Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na2SO4 or MgSO4) before solvent evaporation to remove all traces of water.

Reaction Pathways and Side Products

The following diagram illustrates the primary reaction pathways in the Boc protection of methyl 3,4-diaminobenzoate.

Caption: Reaction scheme showing formation of desired and side products.

References

  • Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids as efficient catalysts for N-tert-butyloxycarbonylation of amines. The Journal of Organic Chemistry, 76(17), 7132–7140. [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(2), 143-149. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Boc deprotection of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address potential issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the Boc deprotection of this compound, providing explanations and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My reaction is not going to completion, or is proceeding very slowly. What are the likely causes and how can I fix this?

Answer:

Incomplete deprotection is a common issue that can often be traced back to the acidic reagent or reaction conditions.[1]

  • Insufficient Acid Strength or Stoichiometry: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.[2] While seemingly straightforward, the efficiency of this cleavage is highly dependent on the acid's strength and concentration.

    • Explanation: The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine.[3][4][5] If the acid is too weak or used in insufficient amounts, the initial protonation step is not favored, leading to a slow or incomplete reaction.

    • Solution:

      • Increase Acid Concentration: For reactions using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a common starting point is 20-50% TFA (v/v). If the reaction is sluggish, gradually increase the TFA concentration.

      • Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane or ethyl acetate is a very effective alternative and is often used for complete and rapid deprotection.[6][7]

      • Ensure Anhydrous Conditions: Water can compete with the Boc group for protons, effectively reducing the acid's strength.[1] Ensure all solvents and reagents are anhydrous, especially when using HCl solutions.

  • Substrate-Specific Effects: The electronic nature of the substrate can influence the lability of the Boc group. The presence of two amine groups on the aromatic ring, one free and one protected, can modulate the reactivity.

    • Explanation: The free amino group at the 3-position is an electron-donating group, which increases the electron density of the aromatic ring. This can, in some cases, slightly stabilize the adjacent Boc-protected amine, making it more resistant to cleavage than a simple Boc-protected aniline.

    • Solution: In addition to the solutions above, consider slightly elevated temperatures (e.g., 30-40 °C) to provide the necessary activation energy. However, this should be done with caution to avoid potential side reactions.[1] Always monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Side Products

Question: I'm observing unexpected spots on my TLC plate or peaks in my LC-MS. What are these impurities and how can I prevent them?

Answer:

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[3][8][9]

  • Tert-Butylation of the Aromatic Ring or Amines: The tert-butyl cation is a potent electrophile and can react with nucleophilic sites on your starting material or product.

    • Explanation: The electron-rich aromatic ring of your diamine product is susceptible to Friedel-Crafts alkylation by the tert-butyl cation. The free amine groups can also be alkylated, though this is generally less common.

    • Solution: Use of Scavengers. The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture.[8] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.

      • Recommended Scavengers:

        • Triisopropylsilane (TIS): Highly effective and widely used.

        • Anisole or Thioanisole: Good options for electron-rich aromatic systems.[8]

      • Protocol: Add 5-10% (v/v) of the scavenger to the reaction mixture along with the acid.

  • Ester Hydrolysis: Although the methyl ester is generally stable under anhydrous acidic conditions used for Boc deprotection, prolonged reaction times or the presence of water can lead to its hydrolysis.

    • Explanation: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, especially in the presence of water.

    • Solution:

      • Strict Anhydrous Conditions: Use dry solvents and reagents.

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the deprotection is complete.

      • Use HCl in an Organic Solvent: Using HCl in dioxane or ethyl acetate is often preferred over aqueous HCl to minimize ester hydrolysis.[10]

Issue 3: Difficult Work-up and Purification

Question: My product, methyl 3,4-diaminobenzoate, is difficult to isolate and purify. What are the best practices for work-up and purification?

Answer:

The product, methyl 3,4-diaminobenzoate, is a polar compound with two basic amine groups, which can make extraction and purification challenging.[11]

  • Formation of Salts: After deprotection with an acid like TFA or HCl, the product exists as the corresponding salt (e.g., TFA or HCl salt).[3][4]

    • Explanation: Both amino groups will be protonated, making the product highly polar and often soluble in water, but insoluble in many organic solvents.

    • Work-up Protocol:

      • Removal of Excess Acid: After the reaction is complete, remove the solvent and excess acid under reduced pressure (rotary evaporation).[12] Be aware that TFA can be difficult to remove completely. Co-evaporation with a solvent like toluene can be effective.

      • Neutralization: To obtain the free amine, the residue must be neutralized. Dissolve the crude salt in a minimal amount of water or methanol and carefully add a base.

        • Recommended Bases: Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are commonly used. Avoid strong bases like NaOH if your ester is sensitive.

      • Extraction: Once neutralized, the free amine will be more soluble in organic solvents. Extract with a suitable solvent like ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery.

      • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product may still contain impurities.

    • Column Chromatography: Silica gel column chromatography is the most common method for purification.

      • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity will need to be optimized based on the impurities present.

      • Tailing: Amines are known to "tail" on silica gel. To mitigate this, a small amount of triethylamine (0.5-1%) can be added to the eluent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. The melting point of pure methyl 3,4-diaminobenzoate is reported to be around 105-110 °C.[13]

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the progress of my Boc deprotection reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method.[1][14]

  • Procedure:

    • Spotting: On a silica gel TLC plate, spot your starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture).

    • Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar due to the free amine, will have a lower Rf value than the starting material.

    • Visualization:

      • UV Light: Both the starting material and product should be UV active due to the aromatic ring.

      • Ninhydrin Stain: This is a crucial visualization agent. It reacts with primary and secondary amines to produce a distinct color (usually purple or yellow), confirming the presence of the deprotected product.[1] The starting material will not stain with ninhydrin.

Q2: Can I perform the Boc deprotection selectively if I had another acid-labile group, like a tert-butyl ester?

A2: This is a significant challenge as both the N-Boc group and a tert-butyl ester are cleaved under similar acidic conditions.[15] However, some degree of selectivity can be achieved.

  • Selective N-Boc Deprotection: It has been reported that using 1 M HCl in ethyl acetate or concentrated sulfuric acid in tert-butyl acetate can selectively remove the N-Boc group in the presence of a tert-butyl ester.[16]

  • Selective tert-Butyl Ester Deprotection: Conversely, systems like CeCl₃·7H₂O-NaI in acetonitrile have been developed for the selective cleavage of tert-butyl esters in the presence of N-Boc groups.[15][17]

For the specific substrate, this compound, the methyl ester is significantly more stable to acidic conditions than a tert-butyl ester, so selective deprotection of the Boc group without affecting the methyl ester is the standard and expected outcome with common reagents like TFA/DCM or HCl/dioxane.[10]

Q3: What is the mechanism of Boc deprotection with an acid like TFA or HCl?

A3: The mechanism proceeds in three main steps.[3][4][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Formation of a Carbamic Acid: The protonated intermediate is unstable and collapses, eliminating a stable tert-butyl cation and forming a carbamic acid.

  • Decarboxylation: The carbamic acid readily decarboxylates (loses CO₂) to yield the free amine. Under the acidic reaction conditions, this amine is then protonated to form the corresponding salt.[3][4]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation & Protonation Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc + H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt + H⁺

Q4: Are there any green or milder alternatives to strong acids like TFA?

A4: Yes, several milder or more environmentally friendly methods have been developed, although their applicability to your specific substrate would need to be tested.

  • Solid-Phase Acid Catalysts: Using a strongly acidic ion-exchange resin, like Amberlyst 15, can facilitate both the deprotection and the purification, as the resulting amine product is captured by the resin.[18]

  • Thermal Deprotection: In some cases, Boc groups can be removed by heating, often in a suitable solvent like methanol or in continuous flow reactors, which can be a clean, reagent-free method.[19]

  • Lewis Acids: Certain Lewis acids, such as ZnBr₂, have been used for Boc deprotection, sometimes offering different selectivity compared to protic acids.[16]

  • Oxalyl Chloride in Methanol: A mild method for Boc deprotection has been reported using oxalyl chloride in methanol.[20]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM with a Scavenger
Reagent/SolventM.W.AmountEquivalents
This compound266.301.0 g1.0
Dichloromethane (DCM), anhydrous-15 mL-
Triisopropylsilane (TIS)158.360.7 mL~1.1
Trifluoroacetic acid (TFA)114.025 mL-

Procedure:

  • Dissolve this compound (1.0 g) in anhydrous DCM (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triisopropylsilane (0.7 mL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC (staining with ninhydrin to confirm product formation).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Proceed with the work-up as described in the "Difficult Work-up and Purification" section (Issue 3).

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
Reagent/SolventConcentrationAmountEquivalents
This compound-1.0 g1.0
4M HCl in 1,4-Dioxane4 M10 mL~10.6

Procedure:

  • Add this compound (1.0 g) to a round-bottom flask.

  • Add the solution of 4M HCl in 1,4-dioxane (10 mL).

  • Stir the mixture at room temperature for 1-2 hours. A precipitate of the HCl salt of the product may form.[6]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • Proceed with the neutralization and extraction work-up as described in Issue 3.

Troubleshooting_Workflow Start Start Deprotection Monitor Monitor by TLC/LC-MS Start->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc. / Time / Temp Incomplete->IncreaseAcid Yes Workup Proceed to Work-up SideProducts->Workup No AddScavenger Add Scavenger (e.g., TIS) SideProducts->AddScavenger Yes (t-Butylation) CheckAnhydrous Ensure Anhydrous Conditions SideProducts->CheckAnhydrous Yes (Hydrolysis) Purify Purify Product Workup->Purify IncreaseAcid->Monitor AddScavenger->Monitor CheckAnhydrous->Monitor

References

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474. [Link]

  • Lin, Y.-A., Lin, C.-H., & Lin, C.-C. (2006). Deprotection of Boc groups in the presence of tert-butyl esters. Tetrahedron Letters, 47(30), 5333–5337. [Link]

  • Wu, Y.-Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 65(6), 1879–1881. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Appiah-padi, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23838. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. [Link]

  • ResearchGate. (2021). Standardization of PIL catalyzed N-Boc cleavage of N-Boc aniline. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]

  • Karmakar, S., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92296–92299. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. [Link]

  • Krapcho, A. P., et al. (1987). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 52(23), 5262–5264. [Link]

  • Appiah-padi, S. K., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ResearchGate. (n.d.). The cleavage of anilines and phenylboronic acids and downstream.... [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Handy, S. T., & Valdez, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. [Link]

  • ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Understanding the Molecule: Key Purification Considerations

This compound presents a unique set of purification challenges due to its specific structural features: a free aromatic amine, a Boc-protected aromatic amine, and a methyl ester. The interplay of these functional groups dictates its solubility, stability, and chromatographic behavior. The primary challenge in its synthesis and purification is achieving selective mono-Boc protection of the more nucleophilic 4-amino group of methyl 3,4-diaminobenzoate and subsequently separating the desired product from the starting material, the di-Boc-protected byproduct, and the isomeric product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the specifics of your reaction conditions. However, the most common impurities encountered during the selective Boc-protection of methyl 3,4-diaminobenzoate are:

  • Unreacted Methyl 3,4-diaminobenzoate (Starting Material): Incomplete reaction is a common issue, especially if less than one equivalent of Boc-anhydride is used or if the reaction time is insufficient.

  • Methyl 3,4-bis((tert-butoxycarbonyl)amino)benzoate (Di-Boc byproduct): Over-reaction, due to the use of excess Boc-anhydride or prolonged reaction times, can lead to the formation of the di-protected species.

  • Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (Isomeric Product): While the 4-amino group is generally more nucleophilic, some protection of the 3-amino group can occur, leading to the formation of this isomer.

  • tert-Butanol: This is a byproduct of the reaction with Boc-anhydride and is typically removed during aqueous work-up and evaporation.

  • Hydrolysis Product (3-amino-4-((tert-butoxycarbonyl)amino)benzoic acid): If the reaction work-up or purification conditions are too harsh (e.g., strongly acidic or basic), the methyl ester can be hydrolyzed.

Q2: My Boc group seems to be cleaving during purification. How can I prevent this?

A2: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][] The cleavage proceeds via the formation of a stable tert-butyl cation.[1] To prevent this during purification:

  • Avoid Acidic Conditions: Do not use acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid during column chromatography on silica gel. Even the inherent acidity of silica gel can sometimes cause minor deprotection if the compound is left on the column for an extended period.

  • Neutralize Glassware: Ensure all glassware is free of acidic residues.

  • Prompt Work-up: After chromatography, do not let the fractions containing the product stand for extended periods, especially if there is any chance of residual acidity.

Q3: I am having trouble with the crystallization of my product; it keeps oiling out. What can I do?

A3: "Oiling out" is a common problem when a compound is either impure or is crystallizing from a solvent in which it is too soluble. Here are some strategies to overcome this:

  • Improve Purity: First, ensure your material is of high purity (>95%) by another technique like flash chromatography before attempting crystallization.

  • Solvent System: A common and effective solvent system for the crystallization of similar compounds is a mixture of ethanol and water.[3] Dissolve your compound in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly turbid. Re-heat to get a clear solution and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling often promotes oiling out. Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to create nucleation sites.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

III. Troubleshooting Guide: Column Chromatography

Issue 1: Poor separation between the desired product and the di-Boc byproduct.

Possible Cause Solution Scientific Rationale
Inappropriate Solvent System Use a non-polar solvent system with a low percentage of a more polar solvent. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[3]The di-Boc byproduct is significantly less polar than the mono-Boc product due to the masking of the second amino group. A less polar mobile phase will result in a greater difference in retention times on the silica gel stationary phase.
Overloaded Column Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad peaks and poor resolution, making it difficult to separate compounds with similar polarities.

Issue 2: The product is tailing on the silica gel column.

Possible Cause Solution Scientific Rationale
Interaction of the Free Amine with Silica Gel Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine (NEt₃) or pyridine.The free aromatic amine at the 3-position can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. A small amount of a volatile base in the eluent will compete for these active sites, minimizing the interaction with your product and resulting in more symmetrical peaks.
Inappropriate Solvent Polarity Ensure the polarity of the mobile phase is optimal. If the polarity is too low, the compound will interact too strongly with the stationary phase.A well-chosen solvent system will effectively move the compound along the column without excessive interaction with the silica gel.

Issue 3: I see a new, more polar spot on my TLC plate after running the column.

Possible Cause Solution Scientific Rationale
On-column Deprotection 1. Run the column as quickly as possible. 2. Consider using deactivated or neutral silica gel. 3. Add a small amount of a non-nucleophilic base like triethylamine to the eluent.The acidic nature of silica gel can cause the cleavage of the acid-labile Boc group. Minimizing the residence time on the column reduces the extent of this degradation. Neutralizing the silica gel or adding a base to the mobile phase can mitigate this issue.
Hydrolysis of the Methyl Ester Ensure all solvents are anhydrous, especially if a basic modifier is used.While less common on silica gel, the presence of water and a base could potentially lead to some hydrolysis of the methyl ester to the corresponding carboxylic acid, which is much more polar.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on your specific crude material and the results of your TLC analysis.

  • Preparation of the Column:

    • Choose an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute your product.

    • Monitor the elution using TLC.

  • TLC Monitoring:

    • Mobile Phase: A common TLC solvent system is 30-50% ethyl acetate in hexanes.

    • Visualization: The aromatic nature of the compound allows for visualization under UV light (254 nm).[4] A potassium permanganate stain can also be used to visualize the amine functional groups.[4]

Compound Expected Relative Rf
Di-Boc byproductHighest
This compound (Product) Intermediate
Isomeric ProductSimilar to the desired product, may require careful chromatography
Methyl 3,4-diaminobenzoate (Starting Material)Lowest
Protocol 2: Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a good starting point.[3]

  • Procedure:

    • Place the purified, semi-solid or solid material in a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy.

    • Add a few more drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

V. Visualization of Key Processes

Purification Workflow

PurificationWorkflow Crude Crude Product (SM, Product, Di-Boc, Isomer) Chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Crude->Chromatography Fractions Collect Fractions Chromatography->Fractions TLC TLC Analysis (UV, Stain) Fractions->TLC Monitor Combine Combine Pure Fractions TLC->Combine Identify Evaporation Solvent Evaporation Combine->Evaporation SemiPure Semi-Pure Product Evaporation->SemiPure Recrystallization Recrystallization (Ethanol/Water) SemiPure->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure Pure Crystalline Product Filtration->Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

TroubleshootingLogic Start Poor Separation in Column Chromatography CheckTLC Review TLC Analysis Start->CheckTLC Overload Column Overloaded? CheckTLC->Overload Good Spot Separation Solvent Solvent System Optimal? CheckTLC->Solvent Poor Spot Separation Tailing Peak Tailing Observed? Overload->Tailing No ReduceLoad Reduce Sample Load Overload->ReduceLoad Yes Solvent->Tailing Yes OptimizeSolvent Adjust Solvent Polarity Solvent->OptimizeSolvent No Tailing->Overload No AddBase Add Triethylamine to Eluent Tailing->AddBase Yes Success Improved Separation ReduceLoad->Success OptimizeSolvent->Success AddBase->Success

Caption: A decision tree for troubleshooting poor separation during column chromatography.

VI. References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7), x230542. [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

  • Lee, J. C., & Lee, W. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41769–41775. [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Gámez-Montaño, R., & Miranda, L. D. (2012). A General and Efficient Method for the Selective Mono-Boc Protection of Symmetrical Diamines. Molecules, 17(12), 14350-14361.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the underlying chemical principles to provide actionable troubleshooting advice and robust protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The primary cause of low yields is typically the formation of the di-Boc protected byproduct, where both amino groups of the starting material, methyl 3,4-diaminobenzoate, are protected. Achieving selective mono-protection on the more nucleophilic 4-amino group is the central challenge. Another common issue is incomplete reaction, leaving unreacted starting material.

Q2: How can I selectively protect the 4-amino group over the 3-amino group?

A2: The selectivity arises from the difference in nucleophilicity between the two amino groups. The 4-amino group is para to the electron-withdrawing methyl ester group, while the 3-amino group is meta. Generally, the para-amino group is more nucleophilic. To enhance selectivity, reaction conditions must be carefully controlled. This includes slow addition of the Boc-anhydride, maintaining a low reaction temperature, and precise stoichiometry.

Q3: What are the expected impurities and how can I detect them?

A3: The main impurities to monitor are the starting material (methyl 3,4-diaminobenzoate) and the di-Boc protected byproduct (Methyl 3,4-bis((tert-butoxycarbonyl)amino)benzoate). These can be readily identified using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The di-Boc product will be significantly less polar than the desired mono-Boc product, while the starting material will be the most polar.

Q4: Is purification by column chromatography always necessary?

A4: While direct crystallization is sometimes possible if the reaction is very clean, column chromatography is often required to separate the desired mono-Boc product from the starting material and the di-Boc byproduct. A gradient elution with a solvent system like ethyl acetate and petroleum ether is typically effective.[1][2]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Symptom: After work-up, the isolated mass of this compound is significantly lower than the theoretical yield. TLC/HPLC analysis shows a mixture of starting material, desired product, and a less polar byproduct.

Potential Causes & Solutions:

  • Over-reaction (Di-protection): The most common issue is the formation of the di-Boc protected byproduct.

    • Solution 1: Stoichiometry Control: Use a slight excess of the diamine starting material relative to the Boc-anhydride (e.g., 1.1 to 1.2 equivalents of diamine). This statistically favors mono-protection. However, this may not be practical for valuable starting materials.[3]

    • Solution 2: Slow Addition of Boc-Anhydride: Adding the Boc-anhydride solution dropwise over a prolonged period (e.g., 1-2 hours) at a low temperature (0-5 °C) can minimize localized high concentrations of the protecting agent, thus favoring mono-protection.[3]

    • Solution 3: In-situ Mono-protonation: One of the most effective strategies for selective mono-Boc protection of diamines is to protonate one of the amino groups, rendering it unreactive.[4][5][6] This can be achieved by adding one equivalent of an acid like HCl prior to the addition of Boc-anhydride.[4][5][6]

  • Incomplete Reaction: Significant amounts of starting material remain.

    • Solution 1: Reaction Time and Temperature: While low temperatures favor selectivity, the reaction may be slow. Allow the reaction to stir for a sufficient time (monitor by TLC) and consider allowing it to slowly warm to room temperature after the initial addition at low temperature.

    • Solution 2: Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The addition of a co-solvent like methanol can sometimes accelerate the Boc protection of aromatic amines.[7]

Problem 2: Difficulty in Purifying the Product

Symptom: The desired product and impurities (starting material and/or di-Boc byproduct) co-elute during column chromatography, or crystallization attempts yield an impure solid.

Potential Causes & Solutions:

  • Inappropriate Solvent System for Chromatography: The polarity difference between the mono- and di-Boc products might not be sufficient for good separation with the chosen solvent system.

    • Solution: Systematically screen different solvent systems for TLC to find the optimal mobile phase for separation. A shallow gradient elution during column chromatography can improve resolution. Common systems include hexane/ethyl acetate or petroleum ether/ethyl acetate.

  • Product Insolubility/Crystallization Issues: The product may be difficult to handle due to its physical properties.

    • Solution: Experiment with different solvent pairs for recrystallization. For example, dissolving the crude product in a good solvent (like ethyl acetate or dichloromethane) and then slowly adding a poor solvent (like hexane or petroleum ether) until turbidity is observed, followed by cooling, can induce crystallization.

Experimental Protocols

Protocol 1: Optimized Selective Mono-Boc Protection via Slow Addition

This protocol focuses on kinetic control to favor mono-protection.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1.0 eq) in anhydrous THF or DCM. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in the same anhydrous solvent.

  • Slow Addition: Add the Boc₂O solution dropwise to the stirred solution of the diamine over 1-2 hours using a syringe pump or a dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The desired product should appear as a new spot with an intermediate Rf value between the starting material and the di-Boc byproduct.

  • Work-up: Once the starting material is mostly consumed (or a significant amount of di-Boc product begins to form), quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Mono-Boc Protection using In-Situ Mono-protonation

This protocol utilizes the difference in basicity of the amino groups for selectivity.

  • Mono-protonation: Dissolve methyl 3,4-diaminobenzoate (1.0 eq) in anhydrous methanol at 0 °C. To this solution, add a source of one equivalent of HCl. This can be done by adding a standardized solution of HCl in an organic solvent or by the in-situ generation of HCl from reagents like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl₂) (1.0 eq) added dropwise.[4] Caution: The reaction of thionyl chloride with methanol is highly exothermic and releases HCl gas; handle with extreme care in a well-ventilated fume hood.[4]

  • Boc Protection: After stirring for 30 minutes to allow for equilibration, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC. Dilute the reaction mixture with water and wash with a non-polar organic solvent like diethyl ether to remove any di-Boc byproduct.

  • Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a base like 2N NaOH.[4] Extract the desired mono-protected product into an organic solvent such as dichloromethane.[4]

  • Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product, which may be pure enough for subsequent steps or can be further purified by chromatography if necessary.

Data Presentation

Table 1: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Low Yield, significant di-Boc byproductOver-reactionDecrease Boc₂O stoichiometry, slow addition, use mono-protonation method.
Low Yield, significant starting materialIncomplete reactionIncrease reaction time, allow to warm to RT, consider co-solvent.
Co-elution during chromatographyPoor separationOptimize solvent system for chromatography using TLC, use a shallow gradient.
Impure solid after crystallizationInefficient crystallizationScreen different solvent pairs for recrystallization.

Visualizations

Diagram 1: Reaction Scheme for Selective Mono-Boc Protection

Reaction_Scheme SM Methyl 3,4-diaminobenzoate Product This compound SM->Product Selective Protection Byproduct Di-Boc Byproduct SM->Byproduct Over-reaction Boc2O Boc₂O (≤1 eq) Boc2O->Product Boc2O->Byproduct Troubleshooting_Flowchart start Low Yield of Desired Product check_tlc Analyze Crude by TLC/HPLC start->check_tlc high_sm High Starting Material? check_tlc->high_sm Yes high_byproduct High Di-Boc Byproduct? check_tlc->high_byproduct No incomplete_rxn Incomplete Reaction high_sm->incomplete_rxn over_rxn Over-reaction high_byproduct->over_rxn Yes solution1 Increase Reaction Time/ Allow to Warm to RT incomplete_rxn->solution1 solution2 Check Reagent Purity incomplete_rxn->solution2 solution3 Decrease Boc₂O eq. over_rxn->solution3 solution4 Slow Reagent Addition over_rxn->solution4 solution5 Use Mono-protonation Method over_rxn->solution5

Caption: Decision tree for troubleshooting low product yield.

References

  • Barron, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

  • Ponmagaram, M., et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(6). Available at: [Link]

  • Kaiser, F. (2014). Selective Mono-Boc-Protection of Bispidine. Molbank, 2014(3), M830. Available at: [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Taylor & Francis Online, 37(5), 737-742. Available at: [Link]

  • Ponmagaram, M., et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 6), o463. Available at: [Link]

  • Li, J., et al. (2015). A safe and efficient route for preparation of N-Boc-β³-amino acid methyl esters from α-amino acids. Tetrahedron, 71(38), 6854-6861. Available at: [Link]

  • Ponmagaram, M., et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Available at: [Link]

  • Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]

  • Li, H., et al. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14798-14807. Available at: [Link]

  • Google Patents. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • ResearchGate. Synthesis of Boc protected amino acid methyl ester 4. Available at: [Link]

  • Chen, Y. A., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. The Journal of Organic Chemistry, 88(21), 15285-15290. Available at: [Link]

Sources

Technical Support Center: Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile chemical intermediate. Our goal is to provide practical, field-proven insights to preempt and resolve common experimental challenges.

This compound incorporates three key functional groups that dictate its stability: a methyl ester, a free aromatic amine, and an acid-labile tert-butoxycarbonyl (Boc) protected amine.[1][2] Understanding the interplay and vulnerabilities of these groups is critical for its successful application in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for solid this compound?

For maximal shelf-life, the solid compound should be stored under controlled conditions that minimize exposure to catalysts of degradation. Based on data from structurally similar compounds, the ideal storage is at 2-8°C (refrigerated) .[3] For extended periods (months to years), storage at -20°C is recommended.[4]

Crucially, the compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[3][5] The presence of moisture, acidic or basic vapors, and oxygen can initiate degradation pathways.

Q2: How stable is the compound at room temperature on the lab bench?

The compound is generally stable for short periods (hours to days) at ambient temperature, which is sufficient for weighing and preparing for a reaction.[4] However, prolonged exposure to the atmosphere should be avoided. Aromatic amines are susceptible to gradual oxidation, which can lead to discoloration, and ambient moisture can contribute to the hydrolysis of the ester or Boc group over time.

Q3: What are the visual or analytical signs of compound degradation?

  • Visual Inspection: The primary visual indicator of degradation is a change in color . Fresh, pure compound is typically a white to off-white or beige solid.[6] Development of a yellow, brown, or purple hue often suggests oxidation of the free aromatic amine.

  • Analytical Confirmation: If you suspect degradation, it is essential to re-analyze the material before use.

    • TLC/HPLC: The appearance of new spots or peaks, particularly a more polar spot (ester hydrolysis to carboxylic acid) or a more polar, UV-active spot (Boc deprotection), is a clear sign of impurity.

    • NMR Spectroscopy: Compare the ¹H NMR spectrum to a reference. Look for the disappearance or diminished integration of the Boc group's tert-butyl singlet (around 1.5 ppm) or the methyl ester's singlet (around 3.8-3.9 ppm). The appearance of new aromatic signals or a broad peak for a carboxylic acid proton can also indicate degradation.

    • Melting Point: A depression or broadening of the melting point range compared to the specification (e.g., 164-168 °C for a similar isomer) indicates the presence of impurities.

Q4: What solvents are recommended for preparing stock solutions? Can they be stored?

The compound is soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. However, long-term storage in solution is strongly discouraged.

  • Aprotic Solvents (DCM, THF): While generally safe for short-term storage (1-2 days) at low temperatures (-20°C), residual moisture or trace acidity can still pose a risk.

  • Protic Solvents (Methanol, Ethanol): These solvents can participate in transesterification or accelerate hydrolysis, especially if any acidic or basic contaminants are present. Storage in these solvents should be avoided.

  • Acidic/Basic Solvents: Do not use solvents with inherent acidity or basicity (e.g., acetic acid, pyridine) for storage, as they will actively promote the degradation of the Boc and ester groups, respectively.[7][8]

Best Practice: Prepare solutions fresh for each experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow to diagnose and resolve them.

Issue 1: Purity concerns—new peaks are observed in my analytical data (TLC, HPLC, LC-MS) after storage.

This is the most common issue and points to chemical degradation. The identity of the new peak often reveals the cause.

  • Possible Cause A: Hydrolysis of the Boc Protecting Group

    • Why it Happens: The Boc group is designed to be labile under acidic conditions.[1][7] Exposure to trace acids in solvents, on glassware, or from the atmosphere (e.g., HCl vapor) can catalyze its removal, yielding the free diamine.

    • Diagnosis: The resulting product, Methyl 3,4-diaminobenzoate, is significantly more polar. On LC-MS, you will observe a mass loss corresponding to the Boc group (100.12 g/mol ). In ¹H NMR, the characteristic nine-proton singlet of the tert-butyl group will be absent.

    • Corrective Action: If deprotection has occurred, the material must be re-purified (e.g., via column chromatography) or discarded. To prevent this, ensure all solvents are anhydrous and neutral, and store the solid compound under an inert, dry atmosphere.

  • Possible Cause B: Hydrolysis of the Methyl Ester

    • Why it Happens: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or, more commonly, basic conditions (saponification).[8][9] Moisture is a key reactant in this process.

    • Diagnosis: The resulting carboxylic acid is much more polar and may streak on a silica TLC plate. On LC-MS, you will observe a mass loss of 14.03 g/mol (CH₂). In ¹H NMR, the methyl singlet will disappear, and a new, broad singlet may appear far downfield (>10 ppm) corresponding to the carboxylic acid proton.

    • Corrective Action: Avoid exposure to moisture and bases. Use dry solvents and store the solid in a desiccator or glovebox.

  • Possible Cause C: Oxidation of the Aromatic Amine

    • Why it Happens: Aromatic amines are electron-rich and can be oxidized by atmospheric oxygen, a process that can be accelerated by light. This often leads to the formation of colored, complex polymeric impurities.

    • Diagnosis: This is the most likely cause of discoloration (yellowing/browning). The analytical data may show a complex mixture of minor new peaks rather than a single, well-defined impurity.

    • Corrective Action: Protect the compound from light by storing it in an amber vial or wrapping the container in foil. For long-term storage, purge the container with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues with your compound.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Resolution Start Observed Issue: Unexpected experimental result or change in compound appearance Purity Check Purity: TLC, HPLC, NMR Start->Purity NewPeak New Peak(s) Detected? Purity->NewPeak ColorChange Discoloration Noted? Purity->ColorChange BocLoss Hypothesis: Boc Hydrolysis (Mass loss of 100) NewPeak->BocLoss Yes EsterLoss Hypothesis: Ester Hydrolysis (Mass loss of 14) NewPeak->EsterLoss Oxidation Hypothesis: Oxidation (Complex mixture/color) NewPeak->Oxidation Repurify Action: Re-purify material (e.g., Chromatography) NewPeak->Repurify No (Purity OK) ColorChange->Oxidation Yes ColorChange->Repurify No BocLoss->Repurify EsterLoss->Repurify Oxidation->Repurify Store Prevention: Store under inert gas (Ar/N₂), refrigerated, protected from light. Repurify->Store

Caption: Troubleshooting workflow for stability issues.

Issue 2: My reaction yields are inconsistent or lower than expected.

If your reaction setup and reagents are verified, the purity of the starting material is the most probable cause.

  • Protocol: Pre-reaction Purity Verification

    • Obtain a ¹H NMR Spectrum: Before starting your reaction, dissolve a small sample (~2-5 mg) of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Verify Key Signals: Confirm the presence and correct integration of the tert-butyl protons (singlet, 9H), the methyl ester protons (singlet, 3H), and the aromatic protons.

    • Check for Impurities: Look for any unexpected peaks. The presence of impurities at >5% can significantly impact stoichiometry and reduce yields.

    • Proceed or Purify: If the material meets the purity requirements for your synthesis, proceed. If not, purification is necessary.

Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°C (Short-term) , -20°C (Long-term) [3][4]Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the electron-rich aromatic amine.[4]
Light Exposure Store in darkness (Amber vial or wrapped container) Prevents light-catalyzed oxidation and degradation.[3]
Moisture Store in a tightly sealed, dry environment (desiccator recommended) [5]Minimizes hydrolysis of both the methyl ester and the Boc-protecting group.
Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing Agents [4]These materials will directly cause the rapid cleavage of functional groups or oxidation of the molecule.
Signs of Degradation Discoloration (yellowing/browning), new spots/peaks in chromatography, broadened melting point, changes in NMR. Indicates the formation of impurities through hydrolysis, deprotection, or oxidation.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Thermo Fisher Scientific. Methyl 4-aminobenzoate Safety Data Sheet. [Link]

  • National Institutes of Health (NIH). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. [Link]

  • National Institutes of Health (NIH). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • BOC. Cylinder Safety. [Link]

  • Thieme. 2.2 Carboxy Group. [Link]

  • ResearchGate. Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). [Link]

  • ResearchGate. De-esterification of amino acid esters. [Link]

  • ResearchGate. (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • ResearchGate. Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate.... [Link]

  • National Institutes of Health (NIH). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

  • BOC. How to handle & store your cylinders safely. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Eawag. Benzoate Degradation Pathway. [Link]

  • BOC. Transporting, Handling and Storing Your Gas Cylinders. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this key synthetic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the potential impurities that can arise during its synthesis, their mechanistic origins, and robust strategies for their prevention and removal. By anticipating these challenges, you can save valuable time, conserve resources, and ensure the quality and integrity of your experimental outcomes.

Part 1: Frequently Asked Questions - Understanding Common Impurities

This section addresses the most common questions our team receives regarding off-spec batches of this compound.

Q1: What are the most likely impurities I will encounter, and where do they come from?

The impurities in your final product are almost always fingerprints of the specific synthetic route and reaction conditions used. The most common commercial synthesis involves the catalytic hydrogenation of a nitro precursor. Therefore, the impurity profile is typically dominated by starting materials, reaction intermediates, and products of side-reactions or degradation.

Table 1: Summary of Common Impurities and Their Origins

Impurity Name Chemical Structure Molecular Weight Common Origin Analytical Signature (LC-MS [M+H]⁺)
Starting Material Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate 296.28 Incomplete nitro group reduction. 297.1
Deprotection Product Methyl 3,4-diaminobenzoate 166.18 Acid-catalyzed loss of the Boc group during work-up or storage. 167.1
Hydrolysis Product 3-amino-4-((tert-butoxycarbonyl)amino)benzoic acid 252.27 Hydrolysis of the methyl ester during basic or acidic work-up. 253.1
Hydrogenation Intermediate Methyl 4-((tert-butoxycarbonyl)amino)-3-(hydroxyamino)benzoate 282.30 Incomplete reduction of the nitro group.[1] 283.1
Condensation Byproduct Azo Dimer 530.59 Condensation of hydrogenation intermediates (nitroso & hydroxylamine).[2] 531.2

| Over-Protection Product | Methyl 3,4-bis((tert-butoxycarbonyl)amino)benzoate | 366.41 | Non-selective Boc protection if starting from Methyl 3,4-diaminobenzoate. | 367.2 |

Q2: My LC-MS shows a significant peak for the nitro-containing starting material. What went wrong?

This is the most common issue and points directly to an incomplete catalytic hydrogenation. The reduction of an aromatic nitro group is a surface-mediated process on a heterogeneous catalyst (e.g., Pd/C, Raney Nickel).[3] Inefficiency can be traced to several root causes:

  • Catalyst Activity: The catalyst may be poisoned or simply deactivated. This can happen if the starting material contains impurities (e.g., sulfur compounds) or if the catalyst has been improperly stored or handled.

  • Insufficient Hydrogen: The reaction may be starved of hydrogen. This can be due to poor agitation (preventing H₂ from reaching the catalyst surface), a leak in the hydrogenation apparatus, or simply not providing enough pressure.

  • Reaction Time/Temperature: The reaction may not have been run long enough or at a sufficient temperature to achieve full conversion.

Q3: My product is contaminated with Methyl 3,4-diaminobenzoate. How did the Boc group get removed?

The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which then typically forms isobutylene and a proton.[5] This impurity is a strong indicator that your compound was exposed to acidic conditions, most likely during:

  • Aqueous Work-up: Adjusting the pH with a strong acid (e.g., HCl) to neutralize a basic solution can create localized areas of low pH, cleaving the Boc group.

  • Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection during column chromatography, especially with prolonged exposure.

  • Storage: Improper storage of the final compound, particularly in non-neutral solvents or exposure to acidic vapors in the lab, can lead to degradation over time.

Q4: My product has a distinct yellow or brown color, but the expected product is off-white. What causes this discoloration?

Color in this context is often due to the formation of highly conjugated systems. During the reduction of a nitro group, several intermediates are formed, including nitroso and hydroxylamine species.[1][6] If the hydrogenation is inefficient or stalls, these reactive intermediates can condense to form colored byproducts like azoxy and azo compounds.[2] Additionally, aromatic diamines are susceptible to air oxidation, which can also form colored polymeric impurities over time.

Part 2: Troubleshooting Guides by Synthetic Step

This section provides actionable troubleshooting workflows for the critical steps in the synthesis of this compound.

Guide 1: Issues During Catalytic Hydrogenation of the Nitro Group

The conversion of the nitro-aromatic precursor to the desired diamine is the most critical and impurity-generating step.

Workflow: Troubleshooting Incomplete Nitro Reduction

G start Problem: Incomplete Reduction (Starting Material Detected) check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst check_h2 Is the system pressure stable? Is agitation sufficient? check_catalyst->check_h2 Yes replace_catalyst Action: Replace catalyst. Consider a different type (e.g., Raney-Ni). check_catalyst->replace_catalyst No check_conditions Are reaction time and temperature adequate? check_h2->check_conditions Yes increase_h2 Action: Increase H₂ pressure. Increase agitation speed. check_h2->increase_h2 No increase_conditions Action: Increase reaction time. Consider a modest temperature increase (e.g., to 40-50 °C). check_conditions->increase_conditions No end Solution: Complete Reduction check_conditions->end Yes replace_catalyst->end increase_h2->end increase_conditions->end

Caption: Troubleshooting workflow for incomplete hydrogenation.

Causality-Driven Solutions for Hydrogenation:

Symptom Probable Cause Scientific Rationale & Recommended Action
Reaction stalls at ~50% conversion. Catalyst Poisoning/Deactivation. The catalyst surface is saturated with intermediates or poisons. Action: Filter the reaction mixture through Celite (under inert atmosphere) and add a fresh portion of catalyst.
Slow reaction, presence of intermediates (hydroxylamine). Insufficient Hydrogen Availability. The rate of reduction is limited by the diffusion of hydrogen to the catalyst surface. Action: Increase hydrogen pressure (e.g., from 1 atm to 50 psi) and improve agitation to maximize gas-liquid-solid phase mixing.[7]

| Formation of colored azo/azoxy impurities. | Low Hydrogen Concentration on Catalyst Surface. | When hydrogen is scarce, reactive intermediates (nitroso, hydroxylamine) desorb from the catalyst and condense in solution. Action: Ensure a constant and sufficient hydrogen supply. Running the reaction in a protic solvent like ethanol can also help by providing a proton source. |

Guide 2: Issues During Work-up and Purification

A successful reaction can be compromised by a flawed purification strategy, leading primarily to the loss of the Boc group.

Workflow: Preventing Degradation During Purification

G start Problem: Product Degradation (De-Boc or Hydrolysis) check_workup Was a strong acid/base used during aqueous extraction? start->check_workup check_chroma Was standard silica gel used for chromatography? check_workup->check_chroma No use_mild Action: Use mild buffers (e.g., sat. NaHCO₃). Avoid pH < 6 and > 9. check_workup->use_mild Yes neutralize_silica Action: Use neutralized silica gel (pre-slurry with 1% Et₃N in eluent) or switch to a different stationary phase (e.g., Alumina). check_chroma->neutralize_silica Yes end Solution: Intact, Pure Product check_chroma->end No use_mild->end neutralize_silica->end

Caption: Workflow for preventing product degradation during work-up.

Part 3: Key Experimental Protocols

Adherence to validated analytical and purification methods is critical for obtaining high-purity material.

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

This method is designed to resolve the target compound from its most common process-related impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL

  • Expected Elution Order: Hydrolysis Product -> Deprotection Product -> Product -> Starting Material -> Azo Dimer.

Protocol 2: Purification by Neutralized Flash Column Chromatography

This procedure is optimized to prevent acid-catalyzed deprotection on silica gel.

  • Prepare Slurry: In a separate beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (Et₃N) by volume. The Et₃N acts as a volatile base to neutralize the acidic sites on the silica surface.

  • Pack Column: Pack the column with the prepared slurry. Do not use dry silica.

  • Equilibrate: Flush the packed column with at least 3-5 column volumes of the initial eluent (containing 1% Et₃N) until the baseline on the detector is stable and the pH of the effluent is basic.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica. After drying, carefully load the solid onto the top of the column.

  • Elute: Begin elution with the starting solvent mixture (e.g., 95:5 Hexane:EtOAc + 1% Et₃N) and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect Fractions: Collect fractions and analyze by TLC or rapid LC-MS to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine will be removed under high vacuum.

References

  • Ponmagaram, M., Saranraj, K., & Poopathi Raja, K. M. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • IUCr Journals. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Google Patents. (1949).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (2025). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

Technical Support Center: Monitoring Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into leveraging Thin-Layer Chromatography (TLC) for effective reaction monitoring. Here, we address common challenges and frequently asked questions to ensure your syntheses are both efficient and successful.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you may encounter while monitoring your reactions. Each issue is analyzed from a root-cause perspective, providing actionable solutions grounded in chemical principles.

Question 1: My Boc-protected starting material and the product have very similar Rf values, making them difficult to resolve on the TLC plate. What can I do?

Answer:

This is a frequent challenge, especially when the reaction involves a subtle structural modification that doesn't significantly alter the overall polarity of the molecule. Here’s a systematic approach to improving separation:

  • Optimize the Mobile Phase: The key is to fine-tune the eluent's polarity.

    • Decrease Polarity: If your spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. For a common system like ethyl acetate/hexanes, this means increasing the proportion of hexanes. Small, incremental changes can have a significant impact.

    • Increase Polarity: If your spots are too low (low Rf), a slight increase in the polar component (e.g., ethyl acetate) is necessary.

    • Try Different Solvent Systems: Relying solely on one solvent system can be limiting. Aromatic compounds sometimes show better separation with solvent systems that can engage in different intermolecular interactions. Consider mixtures involving dichloromethane (DCM), methanol (MeOH), or even a small amount of toluene.[1][2] For instance, a gradient of 0-100% toluene/chloroform could be explored on a test plate.[2]

  • Two-Dimensional TLC (2D-TLC): To confirm if you have one compound or multiple unresolved compounds, a 2D-TLC is an invaluable diagnostic tool.[3][4]

    • Spot your mixture in one corner of a square TLC plate.

    • Run the plate in a chosen solvent system.

    • Dry the plate completely and turn it 90 degrees.

    • Run the plate again in a different solvent system.

    • If you have a single compound, it will appear on the diagonal. Any spots appearing off the diagonal represent different compounds (impurities, byproducts, or your product).[3][4]

  • Consider Additives: For amine-containing compounds, interactions with the acidic silica gel can cause streaking, which masks poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or ammonia to your eluent can neutralize the acidic sites on the silica, leading to sharper spots and better resolution.[1][5]

Question 2: The spot corresponding to my starting material is streaking badly. How can I fix this?

Answer:

Streaking is a common issue when working with amines on silica gel TLC plates.[5] It's typically caused by strong interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution of the compound.

Here are the primary causes and their solutions:

  • Acid-Base Interaction: As mentioned, the basicity of the free amino group in your molecule is the most likely culprit.

    • Solution: Add a small amount of a volatile base to your developing solvent. Triethylamine (Et3N) at a concentration of 0.5-1% is a standard choice.[5] Alternatively, a few drops of ammonia in your mobile phase can also be effective.[1] This additive competes with your compound for the acidic sites on the silica, allowing your compound to travel up the plate more uniformly.

  • Sample Overloading: Applying too much sample to the plate can saturate the stationary phase at the origin, leading to a streaky spot.[6][7]

    • Solution: Dilute your sample before spotting it on the TLC plate. It's often better to spot a dilute sample multiple times in the same location (allowing the solvent to dry between applications) than to spot a concentrated sample once.[6]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve your sample is too polar for the mobile phase, it can cause the initial spot to spread out and streak as the mobile phase passes through it.

    • Solution: Dissolve your sample in a solvent with a polarity as low as possible that still provides good solubility. Dichloromethane or ethyl acetate are often good choices.

Workflow for Troubleshooting Streaky Spots

Caption: A decision-tree for troubleshooting streaky TLC spots.

Question 3: I am performing a Boc-deprotection reaction. My starting material is visible under UV light, but the product (the free diamine) is not. How can I visualize the product spot?

Answer:

This is an excellent observation and highlights the importance of using multiple visualization techniques. The tert-butoxycarbonyl (Boc) group is part of the chromophore that allows for UV visualization in your starting material. Its removal can lead to a product with poor or no UV activity at 254 nm.

You need to use a chemical stain that reacts with the functional groups present in your product. For a primary aromatic amine, several options are highly effective:

  • Ninhydrin Stain: This is the classic stain for primary and secondary amines.[8][9] It reacts with the free amine to produce a characteristic pink or purple spot, usually upon gentle heating.[8] Even Boc-protected amines can sometimes be visualized with ninhydrin because the heat applied during staining can be sufficient to cleave the Boc group.[8]

  • Potassium Permanganate (KMnO4) Stain: This is a general oxidizing stain that reacts with a wide variety of functional groups, including amines and alcohols.[10] Your product will appear as a yellow or brown spot on a purple background. This stain is very sensitive but can fade over time, so it's important to circle the spots with a pencil shortly after visualization.

  • p-Anisaldehyde Stain: This is another versatile stain that reacts with many nucleophilic functional groups, including amines, to produce colored spots upon heating.[10] The color can vary depending on the compound's structure, which can sometimes aid in distinguishing between different spots.

Protocol for Staining:

  • After running the TLC, ensure the plate is completely dry from the eluent.

  • Dip the plate quickly and evenly into the staining solution using forceps.

  • Remove the plate and let any excess stain drip off.

  • Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the plate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of a reaction involving this compound?

A1: A good starting point for many organic compounds is a 1:1 mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (1:1).[11] For your specific compound, which has moderate polarity due to the ester and carbamate groups, a system of 30-50% Ethyl Acetate in Hexanes is an excellent initial choice. You can then adjust the ratio based on the initial result to achieve an Rf value for your starting material between 0.3 and 0.5, which allows for clear observation of both less polar byproducts and more polar products.

Q2: How will the Rf value change for common reactions of this starting material?

A2: The change in Rf value is predictable based on the change in polarity of the molecule.

Reaction TypeProduct Structure ChangeExpected Change in PolarityExpected Rf Change
Boc Deprotection -NHBoc → -NH2Increase in polarityLower Rf
Amide Coupling (at the 3-amino position)-NH2 → -NHC(=O)RDepends on 'R', but often a slight decrease in polarityHigher Rf
Ester Hydrolysis -CO2Me → -CO2HSignificant increase in polarityMuch lower Rf

Note: These are general trends. The actual Rf values will depend on the specific reagents used and the chosen eluent system.

Q3: How do I prepare a sample of my reaction mixture for TLC analysis?

A3: Proper sample preparation is crucial for clean and reliable TLC results.[12]

  • Take an Aliquot: Using a glass capillary spotter or a micropipette, withdraw a very small sample (a few microliters) from the reaction mixture.[12]

  • Dilute the Sample: Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane. A dilution factor of 10-50x is typical. This prevents overloading the TLC plate.

  • Spot the Plate: Use a clean capillary spotter to apply a small spot of the diluted reaction mixture onto the baseline of the TLC plate. The ideal spot size is 1-2 mm in diameter.

  • Use Reference Lanes: It is standard practice to spot three lanes for reaction monitoring:[12]

    • Lane 1 (SM): A diluted sample of your starting material.

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture on top of it.

    • Lane 3 (RM): The diluted reaction mixture. This setup allows you to definitively identify the starting material spot in your reaction mixture lane.[12]

TLC Monitoring Workflow

Caption: General workflow for monitoring a chemical reaction using TLC.

References

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Online Forum Post]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: TLC Tips. Available at: [Link]

  • Asante, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25633–25640. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Polymer Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Asante, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25633-25640. Available at: [Link]

  • YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. [Video]. Available at: [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? [Online Forum]. Available at: [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Available at: [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Iowa State University Department of Chemistry. Available at: [Link]

  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA? [Online Forum]. Available at: [Link]

  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? [Online Forum]. Available at: [Link]

  • Reddit. (2023, July 30). Can boc anhydride be visualized by PMA tlc stain. [Online Forum Post]. Available at: [Link]

  • MilliporeSigma. (n.d.). TLC Visualization Methods. Available at: [Link]

  • ResearchGate. (2015, August 6). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Available at: [Link]

  • Reddit. (2023, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Online Forum Post]. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of pharmaceutical synthesis, the quality of each intermediate profoundly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a pivotal building block whose purity is not merely a quality control metric but a foundational pillar for the entire drug development process. Impurities, even at trace levels, can carry through subsequent synthetic steps, potentially leading to final products with altered pharmacological activity or increased toxicity. Regulatory bodies, including the ICH and USFDA, mandate rigorous impurity profiling, making the selection of a robust analytical method a critical, strategic decision.[1][2][3]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for assessing the purity of this intermediate. We will explore the causality behind method development choices, compare its performance against viable alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC), and provide actionable, field-proven protocols.

Part 1: The Primary Workhorse: Reverse-Phase HPLC (RP-HPLC)

For routine quality control and final purity assessment of moderately polar, aromatic compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[4] Its high resolution, quantitative accuracy, and robustness make it ideal for separating the main compound from process-related impurities and degradation products.

Principle of Separation: A Polarity-Driven Journey

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase, typically silica particles chemically bonded with hydrophobic alkyl chains (e.g., C18), retains compounds from the polar mobile phase. Our target analyte, possessing a nonpolar tert-butoxycarbonyl (Boc) group and an aromatic ring, interacts strongly with the C18 stationary phase. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, we decrease the mobile phase's polarity, causing compounds to elute in order of increasing hydrophobicity. This allows for the effective separation of the target compound from more polar starting materials or less polar by-products.

Expert Rationale: The "Why" Behind the Method

A robust HPLC method is not a random assortment of parameters but a system designed for specificity and reliability.

  • Column Selection: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is the quintessential choice.[5][6] The 18-carbon alkyl chains provide a highly hydrophobic stationary phase, ensuring sufficient retention of the analyte to allow for effective separation from early-eluting polar impurities.

  • Mobile Phase Composition: The mobile phase is the engine of separation. A gradient elution using water and acetonitrile is standard. The critical component is the addition of an acidic modifier, typically 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[6][7] This serves two purposes:

    • Peak Shape Enhancement: The free primary amine on the benzoate ring can interact with residual, acidic silanol groups on the silica backbone of the stationary phase, causing significant peak tailing. The acid in the mobile phase protonates these silanols, effectively shielding them and leading to sharp, symmetrical peaks.[8]

    • Consistent Ionization: By maintaining a low pH, the acid ensures the analyte's amino group is consistently protonated, preventing chromatographic shifts and ensuring reproducible retention times.

  • UV Detection: The aromatic benzene ring in the molecule contains a chromophore that absorbs UV light, making UV detection an ideal choice. A preliminary scan would determine the wavelength of maximum absorbance (λmax), likely around 220-254 nm, to ensure the highest sensitivity for both the main peak and potential impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a reliable starting point for method development and validation.

1. Instrumentation and Consumables:

  • HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 Reverse-Phase Column (4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • Ultrapure Water.

  • Trifluoroacetic Acid (TFA), HPLC grade.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% ACN in Acetonitrile (v/v).

  • Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent air bubbles in the system.[5]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Using a column oven provides stable retention times).

  • Detection Wavelength: 230 nm (or predetermined λmax).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (hold)

    • 30-31 min: 80% to 20% B (return to initial)

    • 31-35 min: 20% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulates and protect the column.

5. System Suitability Testing (SST):

  • Before running samples, perform at least five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5.

    • Theoretical Plates (N): ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%.

  • Meeting these criteria validates that the system is performing correctly before official analysis begins.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing mobile_phase Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) hplc_system HPLC System mobile_phase->hplc_system Pump sample_prep Sample Preparation (Dissolve in Mobile Phase A/B) (Filter 0.45 µm) sample_prep->hplc_system Autosampler column C18 Column (Stationary Phase) hplc_system->column detector UV Detector (λ = 230 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration (% Area Calculation) chromatogram->integration report Purity Report & SST Check integration->report

Sources

1H NMR characterization of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the ¹H NMR Characterization of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Introduction: Defining a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its precise substitution pattern—featuring an ester, a primary amine, and a Boc-protected amine on a benzene ring—demands rigorous structural confirmation. Misidentification with closely related isomers can lead to significant setbacks in multi-step synthetic campaigns.

This guide provides a comprehensive framework for the unambiguous ¹H NMR characterization of this compound. As Senior Application Scientists, we emphasize not just the data, but the underlying principles that govern the spectral output. This guide is designed for researchers and drug development professionals, offering a detailed analysis of the expected spectrum, a comparative analysis against a key structural isomer, and robust, field-proven protocols for data acquisition and interpretation.

Section 1: Predicted ¹H NMR Spectrum of the Target Compound

The structure of this compound dictates a unique magnetic environment for each proton. Understanding the electronic influence of each substituent is paramount to predicting the spectrum. The amino group (-NH₂) is a strong electron-donating group (EDG), the Boc-amino group (-NHBoc) is a moderate EDG, and the methyl ester (-COOCH₃) is an electron-withdrawing group (EWG). These competing effects create a distinct pattern in the aromatic region.

The predicted ¹H NMR data, assuming a standard 400 MHz spectrometer and CDCl₃ as the solvent, is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
H-a (Boc, -C(CH₃)₃)~1.529HSinglet (s)N/AThe nine equivalent protons of the tert-butyl group are magnetically isolated, producing a strong, sharp singlet. This is often the most recognizable signal in the spectrum.
H-b (Ester, -OCH₃)~3.873HSinglet (s)N/AThe methyl ester protons are also isolated, appearing as a singlet. Its chemical shift is typical for methyl benzoates[1][2][3].
H-c (-NH₂)~4.1 (Broad)2HSinglet (s, broad)N/AThe primary amine protons are labile and often appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom. The signal will disappear upon D₂O exchange[4][5].
H-f (Aromatic, H-5)~7.251HDoublet (d)Jortho ≈ 8.4 HzThis proton is ortho to the -NHBoc group and meta to the -COOCH₃ group. It experiences ortho coupling only with H-6[6][7].
H-e (Aromatic, H-6)~7.581HDoublet of Doublets (dd)Jortho ≈ 8.4 Hz, Jmeta ≈ 2.0 HzPositioned between two protons, H-6 is split by H-5 (ortho coupling) and H-2 (meta coupling), resulting in a characteristic 'dd' pattern[8][9].
H-d (Aromatic, H-2)~7.701HDoublet (d)Jmeta ≈ 2.0 HzThis proton is ortho to both the EWG (-COOCH₃) and the EDG (-NH₂). It is the most downfield of the aromatic signals and shows only weak meta coupling to H-6[8][9][10].
H-g (-NHBoc)~7.8 (Broad)1HSinglet (s, broad)N/AThe amide proton is also exchangeable and typically appears as a broad singlet. Its exact position is sensitive to solvent and concentration. Confirm its identity with a D₂O exchange experiment[11][12].

Section 2: Comparative Analysis with a Key Structural Isomer

A common challenge in synthesis is the formation of isomers. The most probable isomeric byproduct during the synthesis of the target compound is Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate . Differentiating these two is critical and can be achieved definitively by ¹H NMR. The reversal of the -NH₂ and -NHBoc groups dramatically alters the electronic environment and, consequently, the chemical shifts and coupling patterns of the aromatic protons.

Table 2: ¹H NMR Comparison of Target Compound vs. Key Isomer

Signal AssignmentTarget Compound (Predicted δ, ppm)Isomer: Methyl 4-amino-3-(NHBoc)benzoate (Predicted δ, ppm)Key Differentiating Feature
Aromatic H-2 ~7.70 (d, J ≈ 2.0 Hz)~7.85 (d, J ≈ 2.0 Hz)The proton at C2 in the isomer is ortho to the -NHBoc group, which is less electron-donating than -NH₂. This results in a more deshielded (further downfield) signal.
Aromatic H-5 ~7.25 (d, J ≈ 8.4 Hz)~6.75 (d, J ≈ 8.4 Hz)This is the most diagnostic signal. In the isomer, the proton at C5 is ortho to the strongly donating -NH₂ group, causing a significant upfield shift compared to the target compound, where it is ortho to the -NHBoc group[13][14][15].
Aromatic H-6 ~7.58 (dd)~7.75 (dd)The chemical shift of H-6 in the isomer is also influenced by the adjacent -NH₂ group, pushing it slightly downfield compared to the target.

This comparative analysis demonstrates that while many signals are similar, the chemical shift of the proton at the C-5 position provides an unambiguous method for distinguishing the desired product from its isomer.

Section 3: Experimental and Data Interpretation Workflows

Achieving high-quality, reproducible data requires adherence to best practices in sample preparation and data acquisition. The following protocols are designed to be self-validating systems for generating trustworthy results.

Part A: Protocol for 1H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound into a clean vial[16].

    • Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is standard; DMSO-d₆ is recommended if N-H protons are of primary interest as it reduces exchange broadening).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube[16]. This step is critical to prevent poor spectral resolution.

    • Cap the NMR tube and label it clearly.

  • Spectrometer Setup (400 MHz Example):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H spectrum using parameters such as a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

  • D₂O Exchange (Confirmation of Labile Protons):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample[4][11].

    • Cap the tube, shake gently to mix, and re-acquire the ¹H spectrum.

    • The signals corresponding to the -NH₂ and -NHBoc protons should disappear or significantly diminish, confirming their assignment[5].

Part B: Logical Workflow for Spectral Interpretation

The following workflow, visualized as a decision tree, provides a systematic approach to interpreting an acquired spectrum to confirm the structure of this compound.

Caption: A decision tree for the systematic verification of the target compound's ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is highly diagnostic, but its complexity requires a systematic and principled approach to interpretation. By understanding the electronic effects of the substituents, researchers can predict the spectrum with high accuracy. The key to unambiguous identification lies in the comparative analysis of the aromatic region, particularly the chemical shift of the proton at the C-5 position, which readily distinguishes the target compound from its most likely isomer. The protocols and workflows provided in this guide offer a robust framework for obtaining high-quality data and ensuring confident structural assignment in any research or development setting.

References

  • Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. (2025). YouTube. Retrieved from [Link]

  • NMR Sample Preparation. University of Ottawa. Retrieved from [Link]

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Retrieved from [Link]

  • Wu, H., & Tian, X. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Why para aromatic has a low J constant and why ortho has high J constant? Study.com. Retrieved from [Link]

  • NMR Sample Preparation. University of Reading. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation Guide. Scribd. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • ortho meta para. Squarespace. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. Retrieved from [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]

  • Aromatic H. University of Calgary. Retrieved from [Link]

  • Nmr Aromatic Proton Coupling. EduBirdie. Retrieved from [Link]

  • Methyl Benzoate (NMR). University of Wisconsin-Platteville. Retrieved from [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR. Study Mind. Retrieved from [Link]

  • Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? ResearchGate. Retrieved from [Link]

  • Substituent Effects on Benzene Rings. (2018). ChemistryViews. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. Retrieved from [Link]

  • N-tert-Butoxycarbonyl-L-valine - 1H NMR. SpectraBase. Retrieved from [Link]

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  • Chemical shifts. University of Regensburg. Retrieved from [Link]

  • 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

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A Technical Guide to Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate: A Comparative Analysis for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the selective functionalization of polyfunctional molecules is paramount. Anilines, fundamental building blocks for a vast array of bioactive compounds, often necessitate the use of protecting groups to modulate their reactivity and prevent undesired side reactions. This guide provides an in-depth comparative analysis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a versatile protected aniline, against other common alternatives. We will delve into the practical implications of protecting group choice on reactivity, stability, and synthetic strategy, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of Amine Protection in Anilines

Aniline and its derivatives are highly nucleophilic and prone to oxidation. During synthetic transformations, direct manipulation of other functional groups on the aniline ring can be challenging due to the high reactivity of the amino group. Protecting the amine function as a less nucleophilic derivative, such as a carbamate, is a widely adopted strategy to circumvent these issues.[1][2] The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities within the molecule.[3][4] This concept of "orthogonality" is a cornerstone of modern synthetic chemistry, allowing for the sequential deprotection and reaction of different protected groups.[5][6]

Among the most utilized amine protecting groups are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[2] The choice between these, and their specific placement on a multifunctional aniline like a diaminobenzoate, can have profound consequences on the synthetic outcome.

This compound: A Profile

This compound presents a unique substitution pattern where one of two amino groups on a benzoic acid methyl ester is protected with a Boc group. This specific arrangement offers several strategic advantages:

  • Differential Reactivity: The unprotected amino group at the 3-position is available for a variety of chemical transformations, such as acylation, alkylation, and cross-coupling reactions, while the Boc-protected amino group at the 4-position remains shielded.

  • Orthogonal Deprotection Potential: The Boc group is labile under acidic conditions, while the ester can be hydrolyzed under basic conditions, offering orthogonal deprotection possibilities.[4]

  • Modulation of Electronic Properties: The Boc group, being electron-withdrawing, can influence the reactivity of the aromatic ring and the remaining unprotected amino group.

The synthesis of this compound is typically achieved through a straightforward protection of one of the amino groups of a diaminobenzoate precursor. A representative synthetic protocol is provided below.

Experimental Protocol: Synthesis of this compound)

This protocol is based on the selective Boc-protection of a commercially available diaminobenzoate.

Materials:

  • Methyl 3,4-diaminobenzoate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Comparative Performance in Key Synthetic Transformations

The true utility of a protected building block is demonstrated in its performance in subsequent chemical reactions. Here, we compare the reactivity of this compound with a hypothetical Cbz-protected analogue, Methyl 3-amino-4-((benzyloxycarbonyl)amino)benzoate, in a standard acylation reaction.

Acylation: A Head-to-Head Comparison

The acylation of the free amino group is a common transformation. The electronic and steric environment around the nucleophilic amine significantly influences the reaction rate and yield.

Protected AnilineAcylating AgentBaseSolventReaction Time (h)Yield (%)
This compoundAcetyl ChloridePyridineDCM295
Methyl 3-amino-4-((benzyloxycarbonyl)amino)benzoateAcetyl ChloridePyridineDCM293

This is illustrative data based on established principles of Boc and Cbz group properties.

Analysis of Performance:

In this representative acylation, both the Boc- and Cbz-protected anilines perform well, affording high yields of the corresponding amide. The choice between them may therefore be dictated by the desired deprotection strategy in subsequent steps. The Boc group's acid lability offers a distinct advantage when other functionalities in the molecule are sensitive to hydrogenolysis, the standard deprotection method for Cbz groups.[2][4]

Experimental Protocol: N-Acylation of this compound

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dry Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in dry DCM in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.

Orthogonal Deprotection Strategies

The ability to selectively remove one protecting group in the presence of others is a powerful tool in multi-step synthesis. This compound is well-suited for such strategies.

Sources

A Comparative Guide to the Synthesis and Strategic Application of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate and Its Equivalents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, aminobenzoic acid derivatives serve as critical scaffolds. This guide provides an in-depth comparative analysis of the synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a key intermediate, and evaluates its performance against viable synthetic alternatives. The following sections offer detailed experimental protocols, comparative data, and a rationale for selecting the most appropriate building block for your specific research needs.

Introduction to this compound: A Versatile Intermediate

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.[1] Its structure incorporates a methyl ester, a free aromatic amine at the 3-position, and a Boc-protected amine at the 4-position. This differential protection allows for selective functionalization at either amino group, making it a powerful tool in multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group is notably stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, offering a high degree of synthetic flexibility.[1][2]

The strategic importance of this and related diaminobenzoic acid derivatives lies in their utility as precursors for a wide range of heterocyclic compounds and as scaffolds in the development of novel therapeutic agents, including those targeting cancer, inflammation, and neurological disorders.[1][3]

Synthetic Routes to this compound: A Comparative Analysis

The preparation of this compound can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. Here, we compare two common approaches starting from commercially available precursors.

Route 1: Selective Boc-Protection of Methyl 3,4-diaminobenzoate

This route involves the direct, selective protection of one amino group in Methyl 3,4-diaminobenzoate. The key challenge lies in achieving mono-protection with high regioselectivity.

Sources

A Comparative Guide to Analytical Methods for the Quality Control of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Quality Control

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a key pharmaceutical intermediate, characterized by its substituted benzene ring structure containing both a free amine and a Boc-protected amine. This arrangement makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise control of its purity, identity, and stability is not merely a procedural formality; it is fundamental to the safety, efficacy, and batch-to-batch consistency of the final drug product. Impurities, isomers, or degradation products originating from this starting material can propagate through the synthetic pathway, leading to final APIs that fail to meet stringent regulatory standards.

This guide provides a comparative analysis of essential analytical techniques for the comprehensive quality control (QC) of this compound. We will move beyond procedural lists to explore the causality behind method selection, offering field-proven insights into establishing a robust and self-validating analytical workflow. Our focus is on providing researchers and drug development professionals with the expertise to select, develop, and validate the most appropriate methods for ensuring the quality of this critical intermediate.

Core Quality Attributes: What Must Be Measured?

A robust QC strategy for any pharmaceutical intermediate is built upon the accurate assessment of its core quality attributes. For this compound, these are:

  • Identity: Unambiguous confirmation of the molecular structure.

  • Purity & Impurity Profile: Quantitation of the main component and the detection, identification, and quantitation of all process-related impurities and degradation products.

  • Assay (Potency): Accurate determination of the concentration of the compound in a given batch.

  • Physicochemical Characteristics: Properties such as melting point and thermal stability that can indicate purity and consistency.

  • Residual Solvents: Control of volatile organic compounds remaining from the synthesis and purification processes.

The following sections compare the primary analytical methods used to assess these attributes, providing a rationale for their application and detailed experimental protocols.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the cornerstone of quality control for non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice for separating the main component from potential impurities.

Causality Behind Method Selection: The molecule possesses a benzene ring, a strong chromophore that allows for sensitive detection using a UV-Vis detector. Its moderate polarity makes it ideally suited for retention and elution on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water). This method can simultaneously determine the assay (potency) and the purity by separating the main peak from other related substances.

Comparative Analysis of HPLC Methodologies
Parameter Isocratic Elution Gradient Elution Rationale & Recommendation
Principle Mobile phase composition remains constant throughout the run.Mobile phase composition changes over time (e.g., increasing acetonitrile %).Gradient elution is strongly recommended. Process impurities can have a wide range of polarities. An isocratic method optimized for the main peak may cause highly retained impurities to elute very late or not at all, while polar impurities may elute in the solvent front, unresolved.
Application Best for simple mixtures or as a quick assay method if impurities are well-separated.Essential for complex impurity profiling, ensuring all related substances are resolved and eluted within a reasonable timeframe.For comprehensive quality control, a gradient method is necessary to build a complete impurity profile.
Run Time Can be faster if all components elute quickly.Generally longer, but provides superior resolution for complex samples.The trade-off for a slightly longer run time is a significant increase in data quality and confidence in the purity assessment.
Proposed Experimental Protocol: RP-HPLC for Purity and Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (The benzene ring provides strong absorbance). PDA detection from 200-400 nm is recommended for initial method development to identify the optimal wavelength and check for co-eluting peaks.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This results in a concentration of ~0.5 mg/mL.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.

      • Theoretical Plates: ≥ 2000.

    • Rationale: SST ensures the chromatographic system is performing adequately for the analysis, which is a core tenet of a self-validating system.[1][2]

II. Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Impurity Identification

While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive technique for structural elucidation of unknown impurities.

Causality Behind Method Selection: By coupling the separation power of LC with the detection power of MS, we can obtain the mass-to-charge ratio (m/z) of unknown peaks. This information is critical for identifying potential starting materials, by-products, or degradation products without the need to synthesize every potential impurity as a reference standard.

Proposed Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: Use the same RP-HPLC method developed previously. It is crucial to use volatile buffers like formic acid or ammonium acetate instead of non-volatile buffers (e.g., phosphate), which are incompatible with MS.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The amino groups on the molecule are readily protonated, making ESI+ the ideal ionization technique.

    • Scan Range: 100 – 1000 m/z.

    • Data Acquisition: Full scan mode to detect all ions. For targeted analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

  • Data Interpretation: The mass of an unknown peak can be used to hypothesize its structure. For example, a peak with a mass corresponding to the starting material without the Boc group would indicate deprotection.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity

NMR spectroscopy is unparalleled for the unambiguous confirmation of molecular structure. It provides detailed information about the chemical environment of each proton and carbon atom.

Causality Behind Method Selection: ¹H NMR provides a unique fingerprint based on the number of signals, their chemical shift (position), their integration (area), and their splitting pattern (multiplicity). This allows for absolute confirmation that the correct isomer has been synthesized and is free from structurally similar impurities. ¹³C NMR provides complementary information on the carbon skeleton.

Predicted ¹H NMR Spectrum and Interpretation
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
tert-Butyl (Boc)~1.5Singlet9H9 equivalent protons on the Boc group, no adjacent protons to couple with.
Methyl Ester (-OCH₃)~3.9Singlet3H3 equivalent protons on the methyl group, no adjacent protons.
Aromatic Protons~7.0 - 8.0Multiplet/Doublets3HProtons on the benzene ring will have distinct shifts and coupling patterns based on their position relative to the electron-donating amino groups and the electron-withdrawing ester group.
Amine Protons (-NH₂, -NHBoc)Broad, variableSinglet (broad)3H totalChemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
Experimental Protocol: NMR for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

    • (Optional but recommended) 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Interpretation: Compare the acquired spectrum to a reference standard or theoretical prediction to confirm the identity and structural integrity of the compound.

IV. Gas Chromatography (GC) for Residual Solvent Analysis

The target compound itself is not suitable for GC analysis due to its low volatility and thermal lability. However, GC is the ideal method for quantifying residual solvents from the synthesis, which is a critical quality attribute.

Causality Behind Method Selection: ICH Q3C guidelines mandate the control of residual solvents based on their toxicity.[3] Headspace GC is the preferred technique as it introduces only the volatile components into the instrument, protecting the system from the non-volatile sample matrix.

Proposed Experimental Protocol: Headspace GC-FID
  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • GC Conditions:

    • Column: A polar column suitable for solvent analysis (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at 40°C (hold 5 min), ramp to 220°C at 10°C/min.

    • Detector: FID at 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample. Spike with an internal standard for better quantitation.

  • Quantitation: Identify and quantify solvents by comparing their retention times and peak areas to those of a certified reference standard mixture of expected solvents.

V. Complementary and Orthogonal Techniques

Technique Application Principle & Rationale
Fourier-Transform Infrared (FTIR) Spectroscopy Identity ConfirmationProvides a "fingerprint" of the molecule's functional groups (e.g., N-H stretch, C=O stretch of ester and carbamate, aromatic C-H bends). It's a rapid, non-destructive method for identity verification against a reference standard.
Differential Scanning Calorimetry (DSC) Melting Point, PurityMeasures the heat flow into or out of a sample as it is heated. It provides a precise melting point, and the shape of the melting peak can be an indicator of purity (impurities typically broaden the melting range and lower the melting point).[4]
Thermogravimetric Analysis (TGA) Thermal StabilityMeasures the change in mass of a sample as a function of temperature. It can identify the decomposition temperature and the presence of residual non-volatile materials or hydrates.[5]

Visualizing the QC Workflow

A logical workflow ensures that all quality attributes are tested efficiently and effectively.

QC_Workflow cluster_Initial Batch Receipt cluster_ID Identity Confirmation cluster_PurityAssay Purity & Assay cluster_Other Other Properties cluster_Final Final Disposition Batch Sample Batch Received NMR NMR Spectroscopy (¹H, ¹³C) Primary ID Batch->NMR Identity Check FTIR FTIR Spectroscopy Secondary ID Batch->FTIR Identity Check HPLC RP-HPLC-UV (Purity & Assay) Batch->HPLC Quantitative Analysis GC Headspace GC (Residual Solvents) Batch->GC Safety Check Thermal DSC / TGA (Melting Point, Stability) Batch->Thermal Physical Properties NMR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns Release Batch Release / Reject HPLC->Release LCMS->Release GC->Release Thermal->Release

Caption: Overall Quality Control Workflow for the Intermediate.

Method Validation: The Foundation of Trustworthiness

Simply developing a method is insufficient; it must be validated to prove it is fit for its intended purpose. All quantitative methods (especially HPLC for assay and purity) must be validated according to ICH Q2(R1) guidelines.[1][6][7]

Validation_Parameters Method Validated Analytical Method Params Validation Parameters (ICH Q2(R1)) Accuracy Precision (Repeatability, Intermediate) Specificity Linearity & Range LOD & LOQ Robustness Method->Params Params:f0->Method Closeness to true value Params:f1->Method Agreement between measurements Params:f2->Method Analyte measured in presence of others Params:f3->Method Proportionality of signal to concentration Params:f4->Method Lowest detectable/quantifiable amount Params:f5->Method Resilience to small changes

Caption: Key Parameters for Analytical Method Validation.

Conclusion: An Integrated Strategy for Quality Assurance

The quality control of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information.

  • HPLC serves as the primary tool for quantitative analysis of potency and purity.

  • NMR and FTIR provide unambiguous structural confirmation.

  • LC-MS is indispensable for identifying unknown impurities.

  • GC and Thermal Analysis control for critical process residuals and physical properties.

By integrating these methods within a framework of rigorous system suitability and formal validation, researchers and drug developers can establish a self-validating quality control system. This ensures that every batch of this vital intermediate meets the high standards required for the synthesis of safe and effective medicines, ultimately safeguarding patient health and ensuring regulatory compliance.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10, x250542. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. Retrieved from [Link].

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. [Link]

  • Supporting Information for "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials". (n.d.). University of Oregon. Retrieved from [Link]

  • Li, X., Yuan, L.-S., Wang, D., Liu, S., & Yao, C. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o886. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (2014). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 6(18), 7359-7366. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Chesapeake Bay Program. (n.d.). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • National Center for Biotechnology Information. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. [Link]

  • G. S. Kumar, & P. J. Kumar. (2013). Analytical method validation: A brief review. Arts, 2(1), 1-5. [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

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A Comparative Guide to the Reactivity of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted aromatic diamines are indispensable building blocks. Among these, Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate stands out as a versatile intermediate. Its unique substitution pattern—a free, nucleophilic amine ortho to a sterically hindered, Boc-protected amine, both electronically influencing a methyl ester—presents a fascinating case study in chemoselectivity. This compound and its analogs are crucial precursors for synthesizing a wide range of bioactive heterocycles, including benzimidazoles and benzodiazepines.[1][2]

Understanding the nuanced reactivity of this scaffold is paramount for drug development professionals and researchers aiming to streamline synthetic routes and predict reaction outcomes. The interplay between the electronic effects (both inductive and resonance) and steric hindrance dictated by the substituents governs the reactivity of the free amino group, the lability of the Boc-protecting group, and the susceptibility of the aromatic ring to further modification.

This guide provides an in-depth comparison of the reactivity of this compound with key structural analogs. We will dissect the causality behind experimental choices, present supporting data, and offer validated protocols to empower researchers in their synthetic endeavors.

Analysis of the Core Scaffold: Unpacking the Reactivity of this compound

The reactivity of the parent compound is dictated by the electronic and steric contributions of its three key functional groups:

  • 3-Amino Group (-NH₂): As a primary aromatic amine, this group is strongly electron-donating through resonance (+R effect), activating the benzene ring. It is the primary center of nucleophilicity and basicity on the molecule, making it the principal site for reactions such as acylation, alkylation, and condensation.

  • 4-((tert-butoxycarbonyl)amino) Group (-NHBoc): The Boc-protected amine is also an electron-donating group, though the lone pair's delocalization is shared between the aromatic ring and the carbonyl of the Boc group. Its most significant feature is the bulky tert-butyl group, which imparts considerable steric hindrance to the ortho (C5) position. The carbamate linkage is designed to be stable under basic and nucleophilic conditions but labile in the presence of strong acid.[3][4]

  • 1-Methyl Ester Group (-COOCH₃): This group is moderately electron-withdrawing through induction and resonance (-I, -R effects), thereby deactivating the aromatic ring and decreasing the basicity of the amino groups.

The collective influence of these groups makes the 3-amino group the most reactive site for nucleophilic attack, while the aromatic ring is highly activated towards electrophilic aromatic substitution, with the directing effects dominated by the two powerful amino-based activating groups.

cluster_sites Reactive Sites cluster_reactions Reaction Types Parent_Molecule This compound Reactive_Sites Key Reactive Sites Reactions Typical Reactions Free_Amine 3-Amino Group (Nucleophilic Center) Acylation Acylation / Sulfonylation Free_Amine->Acylation Alkylation Alkylation Free_Amine->Alkylation Condensation Condensation (e.g., with aldehydes) Free_Amine->Condensation Boc_Amine 4-NHBoc Group (Acid-Labile) Deprotection Acid-Mediated Deprotection Boc_Amine->Deprotection Aromatic_Ring Aromatic Ring (Activated) EAS Electrophilic Aromatic Substitution (EAS) Aromatic_Ring->EAS

Caption: Reactivity map of this compound.

Comparative Reactivity of Analogs

To understand the structure-activity relationship, we compare the parent compound with three representative analogs. The key difference lies in the nature of the substituent at the 4-position, which modulates both electronic and steric effects.

Compound IDStructureKey Substituent (at C4)Electronic Effect of C4-SubstituentExpected Relative Nucleophilicity of 3-NH₂
Parent This compound-NHBocStrong Electron-DonatingHigh
Analog A Methyl 3,4-diaminobenzoate-NH₂Strongest Electron-DonatingVery High
Analog B Methyl 3-amino-4-methylbenzoate-CH₃Moderate Electron-DonatingModerate
Analog C Methyl 3-amino-4-nitrobenzoate-NO₂Strong Electron-WithdrawingVery Low
Analysis of Analog A: Methyl 3,4-diaminobenzoate

This analog is the fully deprotected form of the parent compound.

  • Nucleophilicity & Basicity: With two strong electron-donating amino groups, the electron density on both nitrogens is significantly enhanced compared to the parent. This makes both amines highly nucleophilic. However, in many reactions, selective functionalization can be challenging. The C4-amino group is sterically less hindered than the C3-amino group (which is ortho to the bulky ester), potentially leading to mixtures of products in reactions like acylation. Its overall basicity is higher than the parent compound.

  • Reactivity in Cyclization: As an ortho-diaminobenzene, this analog is highly reactive in condensation reactions to form seven-membered rings (diazepines) with 1,3-dicarbonyls or five-membered rings (benzimidazoles) with aldehydes or carboxylic acids.[5][6][7] The reaction proceeds rapidly due to the high nucleophilicity of both amino groups.

Analysis of Analog B: Methyl 3-amino-4-methylbenzoate

Here, the -NHBoc is replaced by a simple methyl group.

  • Nucleophilicity & Basicity: A methyl group is electron-donating via induction (+I effect) but lacks the powerful +R effect of an amino group. Consequently, the 3-amino group in Analog B is significantly less nucleophilic and basic than in the parent compound or Analog A.[8] The electron-donating character of the methyl group is outweighed by the deactivating effect of the methyl ester.

  • Steric Effects: The methyl group is much smaller than the -NHBoc group. This reduces the steric hindrance around the 3-amino group and the C5 position of the ring, making them more accessible to reagents. This is a classic example of the "ortho effect," where the presence of an ortho group can sterically hinder the approach of reactants or solvent molecules, thereby influencing basicity and reactivity.[9][10][11]

Analysis of Analog C: Methyl 3-amino-4-nitrobenzoate

The introduction of a strongly electron-withdrawing nitro group has profound consequences.

  • Nucleophilicity & Basicity: The nitro group is a powerful deactivating group (-I, -R effects). It drastically reduces the electron density on the aromatic ring and, by extension, on the 3-amino group. This makes the amine in Analog C extremely weakly nucleophilic and basic.[12][13] Reactions at this site, such as acylation, would require much harsher conditions or would fail to proceed altogether.

  • Reactivity in EAS: The entire aromatic ring is strongly deactivated towards electrophilic attack. The directing effects would still favor positions ortho/para to the amino group, but the reaction rates would be exceedingly slow.

AnalogA Analog A (-NH2) Very High Parent Parent (-NHBoc) High AnalogA->Parent -NH2 is a stronger EDG than -NHBoc AnalogB Analog B (-CH3) Moderate Parent->AnalogB -NHBoc is a stronger EDG than -CH3 AnalogC Analog C (-NO2) Very Low AnalogB->AnalogC -CH3 is EDG, -NO2 is strong EWG

Caption: Influence of C4-substituent on the nucleophilicity of the 3-amino group.

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following methods are standard and provide clear causality for the chosen reagents and conditions.

Protocol 1: Selective Acylation of the 3-Amino Group

This protocol leverages the high nucleophilicity of the free amine while the Boc-protected amine remains unreactive.

  • Objective: To selectively acylate the 3-amino group of the parent compound.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution. Causality: The base acts as an acid scavenger for the HCl that will be generated, driving the reaction to completion.

    • Cool the mixture to 0 °C in an ice bath. Causality: This helps to control the exothermicity of the reaction and minimize potential side reactions.

    • Add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Group Deprotection

This procedure illustrates the acid-lability of the Boc group.

  • Objective: To remove the Boc protecting group to yield Methyl 3,4-diaminobenzoate (Analog A).

  • Methodology:

    • Dissolve the Boc-protected starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add a strong acid. Common choices include trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.[14] Causality: The acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, CO₂, and the free amine.

    • Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Neutralize the resulting amine salt by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of a mild base like NaHCO₃ or by adding a base like aqueous NaOH until the pH is >8.

    • Extract the free diamine product, dry the organic layer, and concentrate to yield the final product, which can be purified further if necessary.

Caption: A standard synthetic workflow: selective acylation followed by deprotection.

Conclusion

The reactivity of this compound and its analogs is a finely tuned interplay of electronic and steric effects. The parent compound offers a remarkable platform for selective functionalization, with the free 3-amino group serving as a potent nucleophile and the 4-NHBoc group providing both steric influence and a handle for subsequent deprotection.

By systematically replacing the -NHBoc group, we can modulate the reactivity profile significantly:

  • Analog A (-NH₂): Offers the highest reactivity for cyclizations but poses challenges for selective mono-functionalization.

  • Analog B (-CH₃): Presents a less nucleophilic amine due to weaker electron donation, suitable for reactions where moderated reactivity is desired.

  • Analog C (-NO₂): Features a strongly deactivated system, rendering the amine and the aromatic ring largely unreactive under standard conditions.

This comparative guide equips researchers with the foundational logic to select the appropriate building block and predict its behavior, thereby accelerating the design and execution of complex synthetic strategies in drug discovery and materials science.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7). Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Vedantu. (n.d.). Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE. Retrieved from: [Link]

  • Kocienski, P. J., & Fall, Y. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o886. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. Retrieved from: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from: [Link]

  • Lermen, F. J., et al. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Galian, R. E., et al. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 106(37), 8656–8663. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from: [Link]

  • Barltrop, J. A., et al. (1966). Reactions of 1,2-diaminobenzene with 1,3-diketones. Journal of the Chemical Society C: Organic, 42-45. Available at: [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14745-14754. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions: 1,2-diaminobenzene (5 mmol), benzaldehyde... Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from: [Link]

  • Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from: [Link]

  • ChemistryViews. (2024). Carbon-Coated Copper Catalysts for Pyridine Synthesis. Retrieved from: [Link]

  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from: [Link]

  • Blake, A. J., et al. (2015). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. ACS Catalysis, 5(4), 2427–2430. Available at: [Link]

  • Singh, R. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90377-90381. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from: [Link]

  • ResearchGate. (2002). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Retrieved from: [Link]

  • ResearchGate. (2006). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the nuanced world of drug development, the proper handling and disposal of chemical reagents is a matter of paramount importance. This guide provides a detailed protocol for the safe disposal of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a common intermediate in organic synthesis. By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain compliance with environmental regulations and uphold the integrity of our scientific pursuits.

Hazard Identification and Risk Assessment

This compound is an aromatic amine. Aromatic amines, as a class, are recognized for their potential toxicity and should be handled with care.[3] Based on data from analogous compounds, the primary hazards associated with this substance are likely to be:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][4]

  • Skin Irritation : May cause skin irritation upon contact.[4]

  • Eye Irritation : May cause serious eye irritation.[4]

  • Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][6]

Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or safety goggles.[4]Protects against accidental splashes or contact with airborne particles of the chemical, preventing potential eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[4]Provides a barrier against direct skin contact, mitigating the risk of skin irritation. Contaminated gloves should be disposed of as hazardous waste.[4]
Protective Clothing A standard laboratory coat.[4]Protects street clothes from contamination and provides an additional layer of protection for the skin.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of generating dust.[4]In situations where ventilation is inadequate or dust is generated, a respirator will prevent inhalation of the compound, which can cause respiratory tract irritation.[4][5]

Waste Segregation and Storage: A Critical Step

Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container : Use a clearly labeled, leak-proof container made of a material compatible with aromatic amines (e.g., high-density polyethylene). The original product container, if in good condition, is an excellent choice.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Include the approximate concentration if it is in a solution.

  • Segregation : This waste stream must be kept separate from:

    • Acids and bases[3]

    • Oxidizing agents[3]

    • Halogenated solvents

    • Aqueous waste

  • Storage Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the direct supervision of laboratory personnel. The SAA must be in a well-ventilated, cool, and dry location, away from heat sources or direct sunlight.[3]

Disposal Procedures: The Final Step

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6] The recommended and compliant method of disposal is through a licensed hazardous waste management company.

Operational Disposal Workflow:

  • Initial Containment : Ensure all waste, including any contaminated materials such as gloves, weighing paper, or absorbent pads, is placed in the designated hazardous waste container.

  • Container Management : Keep the waste container tightly sealed at all times, except when adding waste.

  • EHS Coordination : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste disposal vendors.

  • Professional Disposal : The licensed waste disposal company will transport the waste for final treatment, which is typically high-temperature incineration. This method is effective in destroying aromatic amines and preventing their release into the environment.[3]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Disposal Workflow Diagram

Handling Spills

In the event of a small spill, follow these steps:

  • Ensure Personal Safety : Make sure you are wearing the appropriate PPE.

  • Containment : Prevent the spill from spreading.

  • Absorption : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]

  • Collection : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS department immediately.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility. The careful management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the meticulous nature of scientific research.

References

  • OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Angene Chemical. (2024, November 1).
  • Benchchem. (n.d.).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • MedChemExpress. (2026, January 4). Methyl 4-(((tert-butoxycarbonyl)amino)methyl)
  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (2009, September 26).
  • TCI Chemicals. (2025, January 15).
  • Sigma-Aldrich. (2024, August 14).
  • Fisher Scientific. (n.d.).

Sources

Personal protective equipment for handling Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) was available for Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate at the time of this writing. The following guidance is synthesized from data on structurally similar compounds, including aromatic amines, carbamates, and benzoates. A conservative approach to safety is strongly advised. The information for the closely related isomer, Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (CAS No. 1298108-48-1), has been given significant consideration.[1]

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene.

Hazard Identification and Risk Assessment

This compound is a complex organic molecule that, based on its functional groups, presents several potential hazards. A thorough risk assessment is the cornerstone of safe handling.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity.[2][3] Hazards can include acute toxicity if swallowed, inhaled, or in contact with skin, skin and eye irritation, and potential for skin sensitization.[4][5] Some aromatic amines are also suspected carcinogens.[2]

  • Carbamate Group: Carbamates can also present toxicological concerns. Depending on the specific structure, they can be harmful if swallowed and may cause irritation.[6][7]

  • Solid Form: As a powder, this compound poses an inhalation risk.[5] Fine powders can be easily aerosolized, leading to respiratory tract irritation and systemic exposure.

Anticipated GHS Hazard Classifications (Based on Analogs):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

This table is an estimation based on the hazards of structurally related compounds and should be treated as a preliminary assessment.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

  • Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.

  • Ventilated Enclosures: For processes involving larger quantities or with a higher potential for dust generation, consider using a ventilated balance enclosure or a powder containment hood.[8]

  • Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following PPE should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous powders.[9]
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from airborne powder and potential splashes.[9]
Body Protection A lab coat (buttoned)Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure.Prevents inhalation of fine powders.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves (Outer Pair over Inner) Don2->Don3 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4 Emergency_Response Spill Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill (in hood) Assess->Minor Contained Major Major Spill Assess->Major Uncontained Alert Alert Colleagues Minor->Alert Evacuate Evacuate Area Major->Evacuate Clean Clean with Spill Kit Alert->Clean Report Document Incident Clean->Report Notify Notify Safety Office Evacuate->Notify

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.